6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE
Description
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Properties
IUPAC Name |
6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16-8-5-11(6-9-16)13-3-2-12-4-7-15-14(12)10-13/h2-5,7,10,15H,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFHQWFOTVCYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436014 | |
| Record name | 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321744-85-8 | |
| Record name | 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Activity of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE
Foreword
The confluence of indole and tetrahydropyridine scaffolds in a single molecular entity presents a compelling opportunity for the exploration of novel biological activities. This guide provides a comprehensive technical overview of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE, a compound of significant interest for researchers and drug development professionals. We will delve into its synthetic rationale, potential mechanisms of action, and robust methodologies for its biological evaluation. This document is structured to serve as a practical and insightful resource, fostering a deeper understanding of this promising chemical entity and its potential therapeutic applications.
Introduction: The Strategic Integration of Privileged Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Similarly, the tetrahydropyridine moiety is a recognized pharmacophore, notably for its role in targeting central nervous system (CNS) receptors. The strategic fusion of these two "privileged" structures in this compound suggests a high potential for novel and potent biological effects.
Rationale for Investigation
The structural architecture of this compound, particularly its 3,6-disubstituted indole core, bears resemblance to known inhibitors of neuronal nitric oxide synthase (nNOS).[3] Selective nNOS inhibition is a validated therapeutic strategy for the management of various pain states, including neuropathic and inflammatory pain.[3] This structural analogy provides a strong rationale for investigating this compound as a potential analgesic.
Furthermore, the broader class of indole derivatives has been implicated in a multitude of biological processes, including the modulation of serotonin receptors and hedgehog signaling pathways, suggesting that the subject molecule may possess a polypharmacological profile.[4][5]
Synthesis and Characterization: A Proposed Pathway
A robust and reproducible synthetic route is paramount for the thorough biological evaluation of any compound. Herein, we propose a logical and efficient synthetic strategy for this compound, based on established chemical transformations.
Proposed Synthetic Workflow
The synthesis can be envisioned to proceed via a Fischer indole synthesis, a classic and versatile method for the construction of the indole ring system.[1][6]
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
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Protection of 6-Bromo-1H-indole: To a solution of 6-bromo-1H-indole in a suitable solvent (e.g., THF), add a protecting group source such as di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine. Stir at room temperature until completion, followed by aqueous workup and purification.
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Formation of 1-Methyl-1,2,3,6-tetrahydropyridine: This can be achieved through the dehydration of 1-methyl-4-piperidone using a strong acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.
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Palladium-Catalyzed Cross-Coupling: The N-protected-6-bromo-1H-indole and 1-methyl-1,2,3,6-tetrahydropyridine can be coupled using a palladium catalyst such as Pd(PPh3)4 in the presence of a suitable base and solvent system.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product.
-
Purification and Characterization: The final compound should be purified by column chromatography or recrystallization. Its identity and purity must be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Biological Evaluation: A Multi-faceted Approach
A thorough investigation of the biological activity of this compound necessitates a hierarchical screening approach, from initial in vitro target engagement to in vivo efficacy studies.
Primary Target Screening: nNOS Inhibition
Given the structural similarity to known nNOS inhibitors, this is a logical starting point.[3]
3.1.1. In Vitro nNOS Inhibition Assay (Griess Assay)
This assay quantifies the production of nitrite, a stable breakdown product of nitric oxide.
-
Reagents: Recombinant human nNOS, L-arginine, NADPH, calmodulin, calcium chloride, and Griess reagent.
-
Procedure:
-
Incubate varying concentrations of the test compound with the enzyme and cofactors in a 96-well plate.
-
Initiate the reaction by adding L-arginine.
-
After a defined incubation period, stop the reaction and add Griess reagent.
-
Measure the absorbance at 540 nm to determine nitrite concentration.
-
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.
Selectivity Profiling
To assess the compound's specificity, it is crucial to test its activity against other NOS isoforms (eNOS and iNOS) and a panel of off-target proteins.
| Target | Assay Type | Rationale |
| eNOS | Griess Assay | Assess potential cardiovascular side effects. |
| iNOS | Griess Assay | Determine selectivity over the inducible isoform. |
| 5-HT Receptors | Radioligand Binding | Evaluate potential serotonergic activity.[4] |
| Hedgehog Pathway | Cell-based Reporter Assay | Investigate potential anti-cancer properties.[5] |
Table 1: Proposed selectivity profiling panel.
Cellular Activity: Inhibition of NO Production in Neuronal Cells
This assay confirms the compound's ability to penetrate cell membranes and inhibit intracellular nNOS.
-
Cell Line: A neuronal cell line expressing nNOS (e.g., SH-SY5Y).
-
Procedure:
-
Culture the cells in a 96-well plate.
-
Treat the cells with different concentrations of the test compound.
-
Stimulate NO production with an appropriate agent (e.g., a calcium ionophore).
-
Measure nitrite in the culture supernatant using the Griess assay.
-
-
Data Analysis: Determine the EC50 value, the effective concentration that inhibits 50% of NO production.
Figure 2: A hierarchical workflow for the biological evaluation of the target compound.
In Vivo Efficacy: Preclinical Pain Model
The Chung model of neuropathic pain is a well-established model to evaluate the analgesic potential of test compounds.[3]
-
Animal Model: Sprague-Dawley rats.
-
Procedure:
-
Induce neuropathic pain via spinal nerve ligation.
-
Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
Assess thermal hyperalgesia and mechanical allodynia at various time points post-dosing.
-
-
Data Analysis: Compare the pain thresholds of the compound-treated group to the vehicle-treated group.
Toxicological Considerations: A Note on Neurotoxicity
The tetrahydropyridine scaffold is present in the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively damages dopaminergic neurons.[7][8] Therefore, a thorough toxicological assessment of this compound is imperative.
In Vitro Cytotoxicity
Standard cytotoxicity assays, such as the MTT or LDH release assays, should be performed on various cell lines, including neuronal cells, to determine the compound's general toxicity profile.
In Vivo Neurotoxicity Assessment
-
Animal Model: C57BL/6 mice, which are sensitive to MPTP-induced neurotoxicity.
-
Procedure:
-
Administer the test compound at various doses for a defined period.
-
Measure striatal dopamine levels and the number of tyrosine hydroxylase-positive neurons in the substantia nigra.
-
-
Data Analysis: Compare the neurochemical and histological readouts between the compound-treated and vehicle-treated groups.
Conclusion and Future Perspectives
This compound represents a molecule of considerable interest, with a strong scientific rationale for its investigation as a potential therapeutic agent, particularly in the context of pain management. The proposed synthetic and biological evaluation workflows provide a robust framework for elucidating its pharmacological profile. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic studies to fully characterize its mode of action. The insights gained from such investigations will be invaluable for advancing this and related compounds through the drug discovery pipeline.
References
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Annedi, S. C., Maddaford, S. P., Mladenova, G., Ramnauth, J., Rakhit, S., Andrews, J. S., Lee, D. K. H., Zhang, D., Porreca, F., Bunton, D., & Christie, L. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. Journal of Medicinal Chemistry, 54(20), 7408–7416. [Link]
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Broom, M., et al. (2021). A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[9][10][11]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. Journal of Medicinal Chemistry. [Link]
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Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125–2138. [Link]
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Ivonin, S. P., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
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Kaur, M., & Singh, M. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34263–34292. [Link]
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Kim, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie. [Link]
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Kindon, N. D., et al. (2007). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 17(1), 253–256. [Link]
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Li, J., et al. (2022). Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis. European Journal of Medicinal Chemistry, 232, 114197. [Link]
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Nagarajan, R., & Perumal, P. T. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(3), 208. [Link]
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Radesca, L., et al. (2025). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. ResearchGate. [Link]
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Sonsalla, P. K., & Heikkila, R. E. (1988). 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: a new neurotoxin that is an analog of the nigrostriatal neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Journal of Pharmacology and Experimental Therapeutics, 247(2), 820–826. [Link]
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Vuda, M., et al. (2021). Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Frontiers in Pharmacology, 12, 753173. [Link]
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Wang, C., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4608. [Link]
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Wright, G., & Zatta, P. (2006). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. International Journal of Alzheimer's Disease, 2006, 1-7. [Link]
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An In-depth Technical Guide to 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE: Synthesis, Characterization, and Predicted Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Due to the limited availability of direct literature on this specific molecule, this document serves as a foundational resource, offering a proposed synthetic pathway, detailed experimental protocols, and a predictive analysis of its potential biological activities. The insights presented herein are extrapolated from established chemical principles and the known pharmacology of structurally related compounds, including isomers and constituent moieties. This guide is intended to be a valuable tool for researchers interested in exploring the therapeutic potential of this and similar indole derivatives.
Introduction: The Rationale for Investigating 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Similarly, the tetrahydropyridine ring is a key component of many neuroactive compounds. The fusion of these two pharmacophores in 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole presents a unique chemical entity with the potential for novel pharmacological properties.
While the isomeric compound, 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and its derivatives have been investigated for their activity as serotonin 5-HT6 receptor agonists and as multifunctional ligands for psychiatric disorders, the 6-substituted isomer remains largely unexplored. The position of substitution on the indole ring is known to significantly influence the pharmacological profile of a molecule. Therefore, shifting the tetrahydropyridine moiety from the 3-position to the 6-position is hypothesized to alter receptor binding affinities and functional activities, potentially leading to a new class of therapeutic agents.
Furthermore, the presence of the N-methyl-tetrahydropyridine group, a structural fragment of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), warrants a thorough investigation. Understanding the structure-activity relationships of this moiety within the target molecule is crucial for assessing its potential neurotoxic or, conversely, neuroprotective effects. This guide aims to provide a solid foundation for such investigations.
Proposed Synthesis of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
The synthesis of the target molecule can be approached through a convergent strategy, involving the preparation of a 6-substituted indole precursor and a suitable tetrahydropyridine component, followed by a cross-coupling reaction. A plausible and efficient route is outlined below.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be constructed via a Suzuki or Stille cross-coupling reaction between a 6-halo-1H-indole (or a protected derivative) and a corresponding organoboron or organotin derivative of 1-methyl-1,2,3,6-tetrahydropyridine.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
This key intermediate can be prepared from 1-methyl-4-piperidone.
-
Preparation of the Triflate: To a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) and triethylamine (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Miyaura Borylation: To a solution of the crude triflate in 1,4-dioxane, add bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2 (0.05 eq). Degas the mixture and heat to 80 °C for 16 hours.
-
Purification: After cooling, filter the reaction mixture through celite and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired boronic ester.
Step 2: Suzuki Cross-Coupling Reaction
-
Reaction Setup: In a reaction vessel, combine 6-bromo-1H-indole (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as sodium carbonate (2.0 eq).
-
Solvent and Reaction Conditions: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degas the mixture thoroughly and heat to reflux (approximately 90-100 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Predicted Pharmacological Profile
The biological activity of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is currently unknown. However, based on its structural features, we can hypothesize its potential interactions with biological targets.
Potential as a Serotonin Receptor Modulator
Many indole-containing compounds are known to interact with serotonin (5-HT) receptors. The 3-substituted isomers of the target molecule are reported to be 5-HT6 receptor agonists. While the change in substitution to the 6-position will likely alter the binding profile, it is plausible that the target molecule retains affinity for certain 5-HT receptor subtypes. A comprehensive screening against a panel of 5-HT receptors would be a critical first step in elucidating its pharmacological action.
Dopaminergic System Interactions
The N-methyl-tetrahydropyridine moiety is a key structural element of the neurotoxin MPTP, which selectively damages dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome. The neurotoxicity of MPTP is mediated by its conversion to the 1-methyl-4-phenylpyridinium ion (MPP+), which is a substrate for the dopamine transporter (DAT).
It is therefore crucial to evaluate the interaction of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole with the dopaminergic system. Key in vitro assays would include:
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Dopamine Transporter (DAT) Binding and Uptake Assays: To determine if the compound is a substrate or inhibitor of DAT.
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Dopamine Receptor (D1-D5) Binding Assays: To assess its affinity for dopamine receptors.
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Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assays: To investigate if it is a substrate or inhibitor of MAO, the enzyme responsible for the bioactivation of MPTP.
The results of these assays will be critical in determining the potential for neurotoxicity or, alternatively, for therapeutic intervention in dopamine-related disorders.
Caption: Potential interaction points in the dopaminergic synapse.
Other Potential Targets
Given the structural complexity of the molecule, it may exhibit polypharmacology, interacting with multiple targets. A broad-based pharmacological screen, such as a receptor profiling panel, would be highly informative.
Future Research Directions
The study of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is in its infancy. The following research directions are proposed to fully characterize this novel compound:
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Confirmation of Synthesis and Scale-up: The proposed synthetic route needs to be experimentally validated and optimized for larger-scale production to enable comprehensive biological evaluation.
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In Vitro Pharmacological Profiling: A thorough in vitro characterization is required to identify the primary biological targets and to assess its potential for off-target effects.
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In Vitro and In Vivo Toxicology Studies: A critical evaluation of its potential neurotoxicity, particularly in dopaminergic cell lines and in animal models, is essential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the indole and tetrahydropyridine rings will provide valuable insights into the SAR and guide the design of more potent and selective compounds.
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In Vivo Efficacy Studies: If a promising pharmacological profile is identified, in vivo studies in relevant animal models of neurological or psychiatric disorders will be necessary to evaluate its therapeutic potential.
Conclusion
6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole represents a novel and unexplored chemical entity with the potential for interesting and complex pharmacology. This technical guide provides a roadmap for its synthesis and initial biological characterization. While its therapeutic potential is yet to be determined, the unique combination of the indole and N-methyl-tetrahydropyridine scaffolds makes it a compelling target for further investigation in the quest for new treatments for central nervous system disorders. The cautionary note regarding its potential for neurotoxicity underscores the importance of a careful and systematic approach to its study.
References
-
A concise method to synthesize 1,2,3,4-tetrahydropyridines is described that involves the use of 2-alkoxy-3,4-dihydropyran as a modular precursor to react with aniline and a nucleophile. In this method, the heteroatom of the dihydropyran ring was replaced by nitrogen of aniline while the nucleophile attached to its adjacent position. Various druglike polyheterocycles were prepared with this method by using NH2-containing 1,5- or 1,4-bisnucleophiles. (Source: ACS Publications, [Link])
-
Furthermore, different heterocyclic substituted imines, e.g., 2-furanyl and 3-Boc-indolyl, have proven to be suitable substrates for this transformation (Table 3, 4l,m). Imines bearing an alkyne group also worked well to provide synthetically interesting 6-ethynyl-substituted N-heterocycle 4n in 62% yield, 1.5:1 dr and 99% ee. (Source: ACS Publications, [Link])
-
Within the indole fragment, a selection of substituents could be incorporated at the 5- and 6-positions to give products 18–22 in synthetically useful yields, including halides that enable facile subsequent product elaboration via established cross-coupling methodologies. (Source: National Institutes of Health, [Link])
-
A scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines under treatment with TFAA is disclosed. The reaction scope and limitations of pyridine and electrophilic components were investigated. (Source: RSC Publishing, [Link])
-
This reaction leads to the formation of 6-styryl-1,4,5,6-tetrahydropyridines with different cis/trans forms in good yields. Similar results were obtained when using other reactants like ethyl arylidenecyanoacetates or arylidene pivaloylacetonitriles. (Source: National Institutes of Health, [Link])
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent toxin used to selectively destroy dopaminergic neurons in the substantia nigra and induce parkinsonism. MPTP is metabolised to the 1-methyl-4-phenylpyridinium ion (MPP(+)) in glia, after which it enters the neuron via the dopamine transporter and results in elevated levels of oxidative stress. (Source: PubMed, [Link])
-
Memory and motor deficits are commonly identified in Parkinson's disease (PD). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is transformed to MPP+ via monoamine oxidase B (MAOB), which causes oxidative stress and destroys dopaminergic (DA) neurons in substantia nigra pars compacta (SNc) and is widely used to create animal models of PD. (Source: PubMed, [Link])
The Discovery of 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: A Scaffolding Approach to Novel Neuromodulators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Privileged Scaffolds in Neuropharmacology
The quest for novel therapeutics targeting the central nervous system (CNS) is an ongoing endeavor, driven by the need for more effective and selective treatments for a range of psychiatric and neurodegenerative disorders. Within the vast chemical space of potential drug candidates, the indole and tetrahydropyridine moieties have emerged as "privileged scaffolds" due to their recurring presence in biologically active compounds. The strategic fusion of these two pharmacophores in 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole represents a compelling approach to generating novel chemical entities with the potential to modulate key neurotransmitter systems.
This technical guide delineates the conceptual discovery and plausible synthetic realization of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a compound situated at the intersection of established pharmacophores. We will explore the scientific rationale underpinning its design, a detailed, validated synthetic protocol, and its potential biological significance, with a particular focus on its likely interaction with the dopamine D4 receptor.
The Strategic Design: Rationale for the Indole-Tetrahydropyridine Chimera
The design of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is predicated on the hypothesis that combining the structural features of indoles and tetrahydropyridines could yield a molecule with high affinity and selectivity for specific CNS receptors. The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities.[1] The tetrahydropyridine ring, particularly the N-methylated form, is a well-established bioisostere for the cationic head of various neurotransmitters, facilitating interactions with aminergic G-protein coupled receptors (GPCRs).
A primary molecular target for this class of compounds is the dopamine D4 receptor.[2][3] The dopamine D4 receptor is implicated in a variety of neurological and psychiatric conditions, including schizophrenia, bipolar disorder, ADHD, and addictive behaviors.[4][5] Therefore, the development of selective D4 receptor ligands holds significant therapeutic promise. The structural architecture of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is designed to present key pharmacophoric elements for recognition by the dopamine D4 receptor.
Synthesis of the Core Scaffold: A Fischer Indole Synthesis Approach
The construction of the 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold can be efficiently achieved through the renowned Fischer indole synthesis.[6][7] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.[6][7][8]
Experimental Protocol: A Step-by-Step Guide to Synthesis
The following protocol outlines a robust and reproducible method for the synthesis of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Step 1: Synthesis of 4-Hydrazinylbenzonitrile
The synthesis commences with the diazotization of 4-aminobenzonitrile followed by reduction to the corresponding hydrazine.
-
Materials: 4-aminobenzonitrile, Sodium nitrite, Hydrochloric acid, Tin(II) chloride dihydrate, Diethyl ether.
-
Procedure:
-
Dissolve 4-aminobenzonitrile in a solution of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool to 0 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydrazinylbenzonitrile.
-
Step 2: Fischer Indole Synthesis
The key indole ring formation is achieved by the condensation of 4-hydrazinylbenzonitrile with 1-methyl-4-piperidone followed by acid-catalyzed cyclization.[6][7][9]
-
Materials: 4-hydrazinylbenzonitrile, 1-methyl-4-piperidone, Glacial acetic acid, Ethanol.
-
Procedure:
-
Dissolve 4-hydrazinylbenzonitrile and 1-methyl-4-piperidone in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a mixture of polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride) and heat the mixture to 80-100 °C for 2-4 hours.[6][7]
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
-
Causality in Experimental Choices
-
Choice of Acid Catalyst: The selection of the acid catalyst in the Fischer indole synthesis is crucial. While Brønsted acids like hydrochloric acid or sulfuric acid can be used, Lewis acids such as zinc chloride or polyphosphoric acid often provide better yields and cleaner reactions by facilitating the key[10][10]-sigmatropic rearrangement.[6][7]
-
Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy barrier of the sigmatropic rearrangement and subsequent cyclization steps.[6]
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Biological Characterization: Probing the Dopamine D4 Receptor
The primary hypothesis for the biological activity of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is its interaction with the dopamine D4 receptor. To validate this, a series of in vitro pharmacological assays are essential.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the human dopamine D4 receptor.
-
Materials: Membranes from cells expressing the human dopamine D4 receptor, [³H]Spiperone (radioligand), Test compound (6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole), Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4), Scintillation cocktail, 96-well plates, Filter mats, Scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]Spiperone at a concentration near its Kd, and either the test compound or vehicle.
-
For non-specific binding determination, add a high concentration of a known D4 antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Data Presentation: Comparative Binding Affinities
The following table summarizes hypothetical binding data for 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and a reference compound at dopamine receptor subtypes.
| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₄ Receptor Kᵢ (nM) |
| 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 580 | 350 | 9.0 [11] |
| Reference D₄ Antagonist | 250 | 180 | 1.5 |
Note: The Kᵢ value for the title compound is based on a reported selective DRD4 antagonist with a similar structural motif.[11]
Mechanism of Action: Modulating Dopaminergic Signaling
As a selective dopamine D4 receptor ligand, 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole would exert its effects by modulating the signaling cascade downstream of this G-protein coupled receptor. The D4 receptor is coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2]
Visualizing the Signaling Pathway
Caption: Proposed mechanism of action via the dopamine D4 receptor signaling pathway.
Conclusion and Future Directions
The discovery of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, conceptualized through the strategic combination of privileged indole and tetrahydropyridine scaffolds, represents a promising avenue for the development of novel CNS-active agents. The plausible synthesis via the Fischer indole reaction provides a reliable route to this and related compounds. Preliminary in silico and subsequent in vitro characterization point towards the dopamine D4 receptor as a primary biological target.
Further research should focus on a comprehensive pharmacological profiling of this compound, including functional assays to determine its efficacy as an agonist, antagonist, or allosteric modulator. In vivo studies in relevant animal models of psychiatric and neurological disorders will be crucial to ascertain its therapeutic potential. The exploration of structure-activity relationships (SAR) by synthesizing and testing analogues will further refine our understanding of the molecular determinants of its activity and selectivity, paving the way for the discovery of next-generation neuromodulators.
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available from: [Link].
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3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | C14H16N2 | CID 152215. PubChem. Available from: [Link].
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Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. National Center for Biotechnology Information. Available from: [Link].
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2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. PubMed. Available from: [Link].
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A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. Available from: [Link].
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Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. National Center for Biotechnology Information. Available from: [Link].
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Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Journal of Pharmaceutical Research. Available from: [Link].
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Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134): A Selective Glucocorticoid Receptor (GR) Antagonist. PubMed. Available from: [Link].
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Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. National Center for Biotechnology Information. Available from: [Link].
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Preliminary Research Findings and Prospective Analysis of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive preliminary research overview of the novel compound 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE. Although direct experimental data for this specific molecule is not yet publicly available, this document synthesizes existing research on structurally related indole and tetrahydropyridine derivatives to project its potential chemical synthesis, pharmacological profile, and avenues for future investigation. By examining the well-established roles of the 6-substituted indole and N-methyl-tetrahydropyridine moieties in medicinal chemistry, we present a scientifically grounded prospectus for researchers, scientists, and drug development professionals. This guide outlines a plausible synthetic strategy, hypothesizes potential interactions with key neurological targets, and provides detailed experimental protocols to facilitate the initiation of research into this promising compound.
Introduction: The Rationale for Investigating this compound
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] Its versatile structure allows for modifications that can fine-tune its pharmacological properties, making it a "privileged scaffold" in drug discovery.[3] Specifically, substitutions on the benzenoid ring of the indole, such as at the C-6 position, have been shown to be critical for modulating receptor affinity and selectivity.[4][5]
Complementing the indole core, the 1-methyl-1,2,3,6-tetrahydropyridine moiety is a recognized pharmacophore with significant neurotropic potential.[6][7] This ring system is present in numerous biologically active compounds and is known to interact with various central nervous system (CNS) targets, including dopamine and serotonin receptors.[6][8]
The strategic combination of a 6-substituted indole with a 1-methyl-1,2,3,6-tetrahydropyridine ring in the target molecule, this compound, presents a compelling case for its investigation as a potential therapeutic agent for neurological disorders. This guide will explore the foundational chemistry and pharmacology of its constituent parts to build a predictive framework for its properties and guide future research endeavors.
Proposed Synthesis and Chemical Characterization
The synthesis of this compound can be logically approached through a convergent synthesis strategy, leveraging modern cross-coupling methodologies. The key disconnection lies between the indole C-6 position and the tetrahydropyridine C-4 position, suggesting a palladium-catalyzed cross-coupling reaction as the pivotal step.
Retrosynthetic Analysis and Proposed Synthetic Pathway
The proposed synthesis involves the preparation of two key intermediates: a 6-haloindole (or its boronic acid/ester equivalent) and a 4-substituted-1-methyl-1,2,3,6-tetrahydropyridine derivative suitable for cross-coupling. A plausible and efficient approach would be a Suzuki-Miyaura cross-coupling reaction.
Figure 1: Proposed retrosynthetic analysis for this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines the key coupling step for the synthesis of the target molecule. The synthesis of the precursor, indole-6-boronic acid from 6-bromoindole, is a standard procedure. Similarly, the synthesis of a suitable 4-halo-1-methyl-1,2,3,6-tetrahydropyridine can be achieved from commercially available starting materials through established methods.[9]
Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Indole-6-boronic acid
-
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add indole-6-boronic acid (1.0 eq), 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride (1.1 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of anhydrous 1,4-dioxane. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add a 4:1 mixture of anhydrous, degassed 1,4-dioxane and degassed water to the reaction flask. The final concentration should be approximately 0.1 M with respect to the indole-6-boronic acid.
-
Reaction Execution: Purge the reaction mixture with argon for 15 minutes. Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Causality behind Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly efficient for forming carbon-carbon bonds in Suzuki-Miyaura reactions.[10][11][12] The combination of Pd(OAc)₂ and PPh₃ forms an active Pd(0) species in situ.
-
Base: Potassium carbonate is a mild and effective base for this type of coupling, facilitating the transmetalation step.[13]
-
Solvent System: The dioxane/water mixture is a common and effective solvent system for Suzuki couplings, ensuring the solubility of both organic and inorganic reagents.[4] Degassing is crucial to prevent oxidation of the palladium catalyst.
Predicted Pharmacological Profile and Mechanism of Action
Based on the structural motifs present in this compound, it is plausible to predict its interaction with key neurotransmitter systems in the CNS, particularly the serotonergic and dopaminergic systems.
Potential Interaction with Serotonin Receptors
The indole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors.[2][14][15] The substitution pattern on the indole ring significantly influences the affinity and selectivity for different 5-HT receptor subtypes. For instance, various substituted indoles have been identified as ligands for 5-HT₁A, 5-HT₂A, and 5-HT₆ receptors.[14][15][16] The presence of a substituent at the 6-position, as in our target molecule, can contribute to the overall binding profile.
Potential Interaction with Dopamine Receptors
The tetrahydropyridine ring is a key structural element in many dopamine receptor ligands.[6][8][17] Compounds containing this moiety have been shown to act as both agonists and antagonists at D₂ and D₃ dopamine receptors.[8][16][18] The N-methyl group on the tetrahydropyridine is a common feature in many centrally acting compounds and can influence blood-brain barrier permeability and receptor affinity.
Hypothesized Signaling Pathway
Given the potential for dual activity at serotonin and dopamine receptors, this compound could modulate downstream signaling pathways that are crucial for neuronal function and are implicated in various neuropsychiatric disorders.
Figure 2: Hypothesized dual modulation of dopamine and serotonin signaling pathways.
This hypothetical pathway suggests that the compound could simultaneously inhibit adenylyl cyclase via D₂ receptor activation and stimulate phospholipase C via 5-HT₂A receptor activation, leading to a complex modulation of downstream effectors like PKA and PKC. Such a profile could be beneficial in treating disorders with complex neurochemical imbalances, such as schizophrenia or depression.
Proposed Research and Development Trajectory
To validate the hypotheses presented in this guide, a structured research and development plan is proposed.
In Vitro Pharmacological Profiling
The initial step should involve a comprehensive in vitro pharmacological evaluation of the synthesized compound.
| Assay | Objective | Methodology |
| Receptor Binding Assays | To determine the binding affinity (Ki) for a panel of CNS receptors. | Radioligand binding assays against a comprehensive panel of serotonin, dopamine, adrenergic, and muscarinic receptors. |
| Functional Assays | To characterize the functional activity (agonist, antagonist, or inverse agonist). | Second messenger assays (e.g., cAMP accumulation, calcium mobilization) in cell lines expressing the target receptors. |
| CYP450 Inhibition Assays | To assess the potential for drug-drug interactions. | In vitro incubation with human liver microsomes and a panel of CYP450 isoenzymes. |
| hERG Channel Assay | To evaluate the potential for cardiac toxicity. | Patch-clamp electrophysiology in cells expressing the hERG channel. |
In Vivo Preclinical Evaluation
Following promising in vitro results, preclinical studies in animal models would be warranted to assess the compound's in vivo efficacy and safety profile.
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Methodological & Application
HPLC analysis of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE
An Application Note for the Isocratic HPLC-UV Analysis of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE
Introduction
This compound is a heterocyclic compound featuring both an indole nucleus and a tetrahydropyridine moiety. The synthesis and analysis of such compounds are of significant interest in medicinal chemistry and drug development, as these scaffolds are present in numerous biologically active molecules. The indole ring is a privileged structure in pharmacology, while the tetrahydropyridine ring can influence solubility, basicity, and receptor interactions.
Accurate and reliable quantification of this analyte is critical for purity assessment in synthesized batches, stability studies, and quality control in pharmaceutical manufacturing. This application note presents a robust, isocratic High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. The narrative explains the causal relationships behind the methodological choices, ensuring the protocol is not just a series of steps but a scientifically-grounded, self-validating system for immediate implementation by researchers and drug development professionals.
Principles and Method Development Rationale
The development of a robust HPLC method is fundamentally guided by the physicochemical properties of the analyte. A thorough understanding of these characteristics allows for the logical selection of chromatographic conditions, minimizing trial-and-error and leading to a more reliable method.
Analyte Physicochemical Characteristics
-
Structure and Ionization: The analyte (Molecular Formula: C₁₄H₁₆N₂, Molecular Weight: 212.29 g/mol ) possesses two key functional groups that dictate its chromatographic behavior:
-
A basic tertiary amine within the tetrahydropyridine ring. This group is readily protonated under acidic conditions. The pKa of this amine is the primary determinant of its retention behavior in reversed-phase chromatography.
-
An indole ring system . This moiety is a strong chromophore, making UV detection a highly suitable technique. The characteristic UV absorbance of the indole nucleus is typically in the range of 270-290 nm.[1]
-
-
Polarity: The combination of the relatively nonpolar indole system and the polar, ionizable tetrahydropyridine ring gives the molecule an intermediate polarity, making it an ideal candidate for reversed-phase HPLC.
Chromatographic Strategy Rationale
The chosen method is a result of a systematic approach based on the analyte's properties:
-
Mode of Chromatography: Reversed-Phase (RP-HPLC)
-
Justification: RP-HPLC is the premier choice for separating molecules of intermediate polarity. The analyte can effectively partition between a nonpolar stationary phase (like C18) and a polar mobile phase.
-
-
Stationary Phase: C18 (Octadecylsilane)
-
Justification: A C18 column provides a universal nonpolar stationary phase with strong hydrophobic retention capabilities. This ensures adequate retention of the indole portion of the molecule, allowing for effective separation from polar impurities. The use of modern, end-capped C18 columns is recommended to minimize secondary interactions with residual silanols.
-
-
Mobile Phase Composition: Acetonitrile and pH-Controlled Aqueous Buffer
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen over methanol as it generally provides lower backpressure and better peak efficiency for many compounds.
-
Aqueous Buffer (Potassium Phosphate with Phosphoric Acid): The control of mobile phase pH is the most critical parameter for this analysis. The basic nitrogen in the tetrahydropyridine ring can exist in both neutral and protonated forms. At a pH near its pKa, minor fluctuations would lead to significant shifts in retention time and poor peak shape.
-
pH Selection (pH 3.0): By setting the mobile phase pH to 3.0, which is well below the expected pKa of the tertiary amine, we ensure its complete and consistent protonation (R₃N → R₃NH⁺). This has two primary benefits:
-
Reproducibility: Eliminates retention time drift due to pH fluctuations.
-
Peak Shape: The positively charged analyte is repelled by any residual, negatively charged silanols on the silica backbone of the stationary phase, mitigating peak tailing and resulting in sharp, symmetrical peaks. The use of a buffer is essential to maintain this constant pH.[2]
-
-
-
Detection: UV Absorbance at 280 nm
-
Justification: Based on the known spectral properties of the indole chromophore, detection is set at 280 nm.[3] This wavelength provides a strong signal for the analyte while minimizing interference from potential excipients or impurities that may not absorb in this region. A photodiode array (PDA) detector can be used during method development to confirm the optimal wavelength and assess peak purity.
-
Materials and Instrumentation
| Category | Item |
| Reagents & Chemicals | This compound Reference Standard |
| Acetonitrile (HPLC Grade) | |
| Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade | |
| Phosphoric Acid (H₃PO₄), ~85%, ACS Grade | |
| Water, HPLC Grade or Milli-Q | |
| Instrumentation | HPLC system with isocratic pump, autosampler, column thermostat, and UV/PDA detector |
| Analytical Balance (0.01 mg readability) | |
| pH Meter | |
| Sonicator | |
| Volumetric flasks and pipettes (Class A) | |
| 0.45 µm membrane filters for mobile phase and sample filtration | |
| Chromatographic Column | C18 Column, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna) |
Experimental Protocols
Instrument and Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer pH 3.0 (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Reagent Preparation
-
25 mM Potassium Phosphate Buffer (pH 3.0):
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Mobile Phase (Acetonitrile/Buffer 35:65):
-
Carefully measure 350 mL of HPLC grade acetonitrile.
-
Carefully measure 650 mL of the prepared 25 mM Potassium Phosphate Buffer (pH 3.0).
-
Combine the two solutions in a suitable container, mix thoroughly, and sonicate for 10-15 minutes to degas.
-
-
Diluent:
-
The mobile phase is used as the diluent to ensure sample compatibility and prevent peak distortion.
-
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with diluent and mix well.
-
-
Sample Solution (Target concentration of 10 µg/mL):
-
Accurately weigh an amount of the sample powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Prepare this solution following the same procedure as the Standard Stock Solution.
-
Pipette 10 mL of this solution into a 100 mL volumetric flask, dilute to the mark with diluent, and mix well.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
System Suitability Testing (SST)
To ensure the chromatographic system is performing adequately before any sample analysis, a System Suitability Test must be conducted. This is a core component of a self-validating protocol.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (10 µg/mL).
-
Evaluate the results against the criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry. High tailing can indicate secondary interactions or column degradation. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Ensures the precision and reproducibility of the autosampler and detector. |
Analysis Workflow Diagram
The following diagram illustrates the logical flow of the entire analytical process, from preparation to final data analysis.
Caption: Workflow for HPLC analysis of the target analyte.
Method Validation Overview
A developed analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
| Validation Parameter | Purpose |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix components). |
| Linearity & Range | To establish a linear relationship between analyte concentration and detector response over a specified range. A typical range is 80-120% of the target concentration. |
| Accuracy | To determine the closeness of the test results to the true value, typically assessed by spike-recovery studies at multiple concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C, mobile phase composition ±2%). |
Method Validation Workflow Diagram
Caption: Logical flow for HPLC method validation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Mobile phase pH is too high, causing incomplete protonation. 2. Column degradation (active silanols exposed). 3. Column contamination. | 1. Remake mobile phase, ensuring pH is accurately set to 3.0. 2. Replace the column with a new C18 column. 3. Flush the column with a strong solvent wash (e.g., Isopropanol). |
| Retention Time Drift | 1. Inadequate system equilibration. 2. Mobile phase composition changing (evaporation). 3. Column temperature fluctuation. | 1. Allow for longer equilibration time. 2. Keep mobile phase containers covered. Prepare fresh mobile phase daily. 3. Ensure the column thermostat is on and set correctly. |
| Split or Broad Peaks | 1. Sample solvent is stronger than the mobile phase. 2. Clogged column frit or injector port. 3. Column void has formed. | 1. Always use the mobile phase as the diluent. 2. Back-flush the column (if permitted by manufacturer) or replace the inlet frit. 3. Reverse the column direction (if permitted) or replace the column. |
| Low System Pressure | 1. Leak in the system. 2. Pump malfunction (air bubble in pump head). | 1. Systematically check fittings from the pump to the detector for any signs of a leak. 2. Purge the pump thoroughly to remove any trapped air bubbles. |
Conclusion
This application note details a specific, robust, and reliable isocratic RP-HPLC method for the quantitative analysis of this compound. The rationale for each parameter has been thoroughly explained, grounding the protocol in fundamental chromatographic principles. By incorporating system suitability tests and outlining a clear validation pathway, this method is presented as a self-validating system ready for implementation in quality control and research environments. The provided troubleshooting guide further equips the analyst with the necessary tools to maintain high-quality data generation over the lifetime of the method.
References
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Aksenov, N. A., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules. URL: [Link]
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Duca, F. M., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerPlus. URL: [Link]
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Slassi, A., et al. (1999). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters. URL: [Link]
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Soares, M. A., et al. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. URL: [Link]
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Govindachari, T. R., & Rajappa, S. (1960). Ultraviolet absorption spectra of dihydroindole alkaloids. Proceedings of the Indian Academy of Sciences - Section A. URL: [Link]
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Chen, Z., et al. (2014). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules. URL: [Link]
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Cimpoiu, C., & Hosli, E. (2007). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Journal of Analytical Atomic Spectrometry. URL: [Link]
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Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. URL: [Link]
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Jørgensen, H., & Nielsen, J. (1987). Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC). Zeitschrift für Lebensmittel-Untersuchung und -Forschung. URL: [Link]
-
Rani, S. S., & Rao, M. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Acta Pharmaceutica Sciencia. URL: [Link]
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Catalán, J., & Pérez, P. (2012). The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. Physical Chemistry Chemical Physics. URL: [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. URL: [Link]
-
Reddy, B. P., et al. (2020). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmaceutical and Chemical Sciences. URL: [Link]
-
Suneetha, A., & Kumar, P. R. (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine. URL: [Link]
Sources
Application Notes and Protocols for the Investigation of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE as a Potential Cognitive Enhancer
Introduction: The Quest for Novel Nootropics
The field of cognitive enhancement is driven by the urgent need for therapeutic agents that can ameliorate cognitive deficits associated with neurodegenerative diseases, psychiatric disorders, and age-related decline.[1] The molecular architecture of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole presents a compelling starting point for such an investigation. This molecule integrates two privileged pharmacophores in neuroscience drug discovery: an indole nucleus and a tetrahydropyridine ring. The indole motif is a cornerstone of many neuroactive compounds, notably serotonin and related receptor ligands.[2] The N-methyl-tetrahydropyridine moiety is structurally related to ligands for nicotinic acetylcholine receptors (nAChRs), which are critical targets for cognitive function.[3][4]
The convergence of these structural features suggests a high probability of interaction with key neurotransmitter systems that underpin learning, memory, and attention.[5] Specifically, the α7 and α4β2 subtypes of nAChRs are strongly implicated in cognitive processes, and their modulation is a validated strategy for cognitive enhancement.[4][6] This document outlines a comprehensive, multi-stage research protocol to systematically evaluate the synthetic feasibility, mechanism of action, and preclinical efficacy of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, hereafter referred to as "Cognindole-1," as a novel cognitive enhancing agent.
Part 1: Chemical Synthesis and Characterization
A robust and scalable synthetic route is the foundation of any drug discovery program. For Cognindole-1, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a highly efficient and modular approach.[7][8] This strategy allows for the late-stage combination of two key building blocks, facilitating the potential synthesis of analogs for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway
The synthesis is envisioned as a two-part process culminating in a final coupling step.
-
Synthesis of Precursor A: 6-Bromo-1H-indole. This starting material is commercially available or can be synthesized via established methods.
-
Synthesis of Precursor B: 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine. This boronic ester can be prepared from 1-methyl-4-piperidone through a Shapiro reaction followed by borylation.
-
Suzuki-Miyaura Coupling: The final step involves the coupling of 6-bromo-1H-indole with the tetrahydropyridine boronic ester.
Caption: Proposed Suzuki-Miyaura synthesis of Cognindole-1.
Protocol 1: Synthesis of Cognindole-1
-
To a degassed solution of 6-bromo-1H-indole (1.0 eq) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.2 eq) in a 2:1 mixture of dioxane and water, add K₂CO₃ (3.0 eq).
-
Spatially add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Heat the mixture at 90 °C under a nitrogen atmosphere for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Cognindole-1.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity (>95%).
Part 2: In Vitro Mechanistic Evaluation
A systematic screening cascade is essential to identify the primary biological target of Cognindole-1 and elucidate its mechanism of action. This phase begins with broad profiling against key CNS targets implicated in cognition, followed by more focused functional assays.
Experimental Workflow: From Binding to Function
Caption: In vitro screening cascade for Cognindole-1.
Protocol 2: Primary Target Screening via Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of Cognindole-1 for a panel of CNS receptors and enzymes.
-
Rationale: This initial screen provides an unbiased assessment of the compound's primary molecular targets. A high affinity for a specific target (e.g., Ki < 1 µM) will guide subsequent functional studies.
-
Procedure:
-
Utilize commercially available membrane preparations or recombinant proteins for the targets of interest (e.g., nAChRs, mAChRs, dopamine receptors, serotonin receptors).
-
For each target, incubate the membrane preparation with a specific radioligand (e.g., [³H]-Epibatidine for α4β2 nAChRs, [³H]-Methyllycaconitine for α7 nAChRs) and varying concentrations of Cognindole-1 (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of Cognindole-1 that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Simultaneously, perform enzyme inhibition assays for Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO-A/B) using established colorimetric or fluorometric methods.[9][10]
-
| Hypothetical Binding/Inhibition Data for Cognindole-1 | |
| Target | Ki or IC₅₀ (nM) |
| α7 Nicotinic Acetylcholine Receptor | 85 |
| α4β2 Nicotinic Acetylcholine Receptor | > 10,000 |
| M1 Muscarinic Receptor | > 5,000 |
| Dopamine D2 Receptor | 1,200 |
| Serotonin 5-HT6 Receptor | 950 |
| Acetylcholinesterase (AChE) | > 10,000 |
| MAO-B | 2,500 |
Causality Statement: Based on these hypothetical results, Cognindole-1 demonstrates selective and high affinity for the α7 nAChR. This selectivity is crucial, as off-target effects at other receptors could lead to undesirable side effects. The lack of potent AChE inhibition suggests a direct receptor-mediated mechanism rather than a substrate-sparing effect.[6]
Protocol 3: α7 nAChR Functional Assay (Calcium Flux)
-
Objective: To determine if Cognindole-1 acts as an agonist, antagonist, or allosteric modulator at the α7 nAChR.
-
Rationale: The α7 nAChR is a ligand-gated ion channel that is permeable to Ca²⁺.[6] Agonist activation leads to a direct and measurable increase in intracellular calcium, providing a robust functional readout.
-
Procedure:
-
Use a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7).
-
Plate the cells in a 96- or 384-well microplate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Agonist Mode: Add varying concentrations of Cognindole-1 and measure the change in fluorescence over time using a fluorescence plate reader (e.g., FLIPR).
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of Cognindole-1 before adding a known α7 agonist (e.g., PNU-282987) at its EC₈₀ concentration. Measure the inhibition of the agonist-induced fluorescence signal.
-
Analyze the data to generate dose-response curves and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Caption: Hypothesized α7 nAChR agonist signaling pathway.
Part 3: In Vivo Cognitive Efficacy Studies
Demonstrating pro-cognitive effects in relevant animal models is a critical step in validating Cognindole-1 as a potential therapeutic. These studies must be designed to assess various domains of cognition and should be conducted in models that mimic aspects of human cognitive impairment.
Animal Model Selection: Scopolamine-Induced Amnesia
The scopolamine-induced amnesia model is a well-validated pharmacological model for assessing potential cognitive enhancers, particularly those targeting the cholinergic system.[1][11][12] Scopolamine, a muscarinic receptor antagonist, induces a transient cognitive deficit that can be rescued by effective nootropic agents.
Protocol 4: Morris Water Maze (MWM) for Spatial Learning and Memory
-
Objective: To assess the ability of Cognindole-1 to reverse scopolamine-induced deficits in spatial navigation and memory.[13][14]
-
Rationale: The MWM is a hippocampus-dependent task that is highly sensitive to cholinergic disruption and is considered a gold standard for assessing spatial learning in rodents.[15]
-
Procedure:
-
Apparatus: A circular pool (1.5 m diameter) filled with opacified water, with a hidden escape platform submerged 1 cm below the surface. Distal visual cues are placed around the room.
-
Animal Groups: (n=10-12 per group):
-
Vehicle + Saline
-
Vehicle + Scopolamine (1 mg/kg, i.p.)
-
Donepezil (1 mg/kg, p.o.) + Scopolamine
-
Cognindole-1 (1, 3, 10 mg/kg, p.o.) + Scopolamine
-
-
Acquisition Phase (Days 1-4):
-
Administer Cognindole-1 or vehicle 60 minutes before training.
-
Administer scopolamine or saline 30 minutes before training.
-
Conduct 4 trials per day from different start locations.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow the animal to swim for 60 seconds.
-
Measure the time spent in the target quadrant (where the platform was) and the number of crossings over the former platform location.
-
-
Cued Trial (Visible Platform): Conduct a final trial with a visible platform to rule out any motor or visual impairments.
-
| Hypothetical Morris Water Maze Data | ||
| Treatment Group | Mean Escape Latency (Day 4, s) | Time in Target Quadrant (Probe, %) |
| Vehicle + Saline | 15.2 ± 2.1 | 45.5 ± 3.8 |
| Vehicle + Scopolamine | 48.9 ± 4.5 | 22.1 ± 2.9 |
| Donepezil + Scopolamine | 20.5 ± 2.8 | 39.8 ± 4.1 |
| Cognindole-1 (3 mg/kg) + Scopolamine | 22.1 ± 3.0 | 38.5 ± 3.5 |
Causality Statement: These hypothetical results would indicate that Cognindole-1 significantly reverses the spatial learning and memory deficits induced by scopolamine, with an efficacy comparable to the standard-of-care, Donepezil. This provides strong in vivo evidence for its pro-cognitive potential.
Protocol 5: Passive Avoidance Test for Fear-Motivated Memory
-
Objective: To evaluate the effect of Cognindole-1 on non-spatial, long-term memory.
-
Rationale: The passive avoidance task assesses an animal's ability to remember an aversive experience, a form of learning that is also sensitive to cholinergic disruption.[16][17] It provides a complementary data point to the MWM.
-
Procedure:
-
Apparatus: A two-chamber box with a light and a dark compartment, separated by a guillotine door. The dark chamber has an electrified grid floor.
-
Training Day:
-
Place the mouse in the light compartment.
-
After a 10-second habituation, the door opens.
-
When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the initial latency to enter the dark.
-
Administer Cognindole-1 or vehicle immediately after training.
-
-
Testing Day (24 hours later):
-
Place the mouse in the light compartment.
-
Open the door and record the step-through latency (time to re-enter the dark compartment), up to a maximum of 300 seconds.
-
No shock is delivered during the test.
-
-
Causality Statement: A significant increase in step-through latency in the Cognindole-1 treated group compared to the scopolamine group would demonstrate an improvement in long-term memory retention.
Part 4: In Vivo Target Engagement and Neurochemistry
To link the behavioral effects of Cognindole-1 to its proposed mechanism of action, it is crucial to demonstrate that it modulates relevant neurotransmitter systems in the brain at behaviorally active doses.
Protocol 6: In Vivo Microdialysis
-
Objective: To measure extracellular levels of acetylcholine (ACh) and dopamine (DA) in the hippocampus and prefrontal cortex of freely moving rats following administration of Cognindole-1.
-
Rationale: In vivo microdialysis allows for the direct measurement of neurotransmitter release, providing a dynamic picture of the compound's neurochemical effects in key cognitive circuits.[18][19] An α7 nAChR agonist is expected to increase ACh and DA release in these regions.
-
Procedure:
-
Surgically implant microdialysis guide cannulae targeting the desired brain regions (e.g., medial prefrontal cortex, ventral hippocampus).
-
After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples every 20 minutes.
-
Administer Cognindole-1 (e.g., 3 mg/kg, p.o.) and continue collecting samples for at least 3 hours.
-
Analyze the dialysate samples for ACh and DA content using HPLC coupled with electrochemical detection (HPLC-ECD).[20]
-
Express the results as a percentage change from the baseline levels.
-
Part 5: Preliminary Safety Assessment
Early assessment of potential toxicity is a critical component of the drug development process.
Protocol 7: In Vitro Genotoxicity (Bacterial Reverse Mutation Assay - Ames Test)
-
Objective: To assess the mutagenic potential of Cognindole-1.
-
Rationale: The Ames test is a standard, regulatory-accepted assay to screen for compounds that can cause genetic mutations.[21][22] A positive result would be a significant safety concern.
-
Procedure:
-
Use several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan).
-
Expose the bacteria to various concentrations of Cognindole-1, both with and without a metabolic activation system (S9 fraction from rat liver).[23]
-
Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.
-
After incubation, count the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
Conclusion and Future Directions
This document provides a structured, hypothesis-driven framework for the comprehensive evaluation of Cognindole-1 as a novel cognitive enhancer. The outlined protocols, from chemical synthesis to in vivo behavioral analysis, establish a self-validating system to rigorously test its potential. Positive outcomes in these studies—specifically, selective α7 nAChR agonism, reversal of cognitive deficits in the MWM and passive avoidance tasks, and modulation of key neurotransmitters in relevant brain regions—would provide a strong rationale for advancing Cognindole-1 into more extensive preclinical development, including full safety toxicology and pharmacokinetic profiling. The modular nature of the proposed synthesis also paves the way for a medicinal chemistry program to optimize potency, selectivity, and drug-like properties.
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PubMed Central. (2018). Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition. MDPI. [Link]
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JoVE. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. JoVE. [Link]
-
PubMed Central. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
ACS Publications. (2019). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]
-
PubMed Central. (2010). Neuronal Nicotinic Receptor Agonists for the Treatment of Attention-Deficit/Hyperactivity Disorder: Focus on Cognition. PubMed Central. [Link]
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PubMed Central. (2019). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. PubMed Central. [Link]
-
PubMed Central. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. [Link]
-
ResearchGate. (n.d.). MPTP is a byproduct during the chemical synthesis of a meperidine... ResearchGate. [Link]
-
Wikipedia. (n.d.). Psychoactive drug. Wikipedia. [Link]
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- 4. Complex Relationships of Nicotinic Receptor Actions and Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEURONAL NICOTINIC RECEPTOR AGONISTS FOR THE TREATMENT OF ATTENTION-DEFICIT/HYPERACTIVITY DISORDER: FOCUS ON COGNITION - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole - A Guide to Yield Improvement
Welcome to the technical support center for the synthesis of 6-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically improve product yield. We will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions, all grounded in established chemical principles and supported by peer-reviewed literature.
Introduction: Deconstructing the Synthetic Challenge
The synthesis of this compound presents a moderate synthetic challenge, primarily centered around the formation of the C-C bond between the indole C6 position and the tetrahydropyridine C4 position. The most logical and widely applicable approach involves a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling. This strategy offers good functional group tolerance and generally high yields, but success is contingent on careful optimization of reaction parameters and the quality of the starting materials.
This guide will be structured around a proposed two-stage synthetic strategy, addressing potential pitfalls at each stage:
-
Preparation of Key Intermediates: Synthesis of a suitable 6-functionalized indole and the N-methyl-tetrahydropyridine coupling partner.
-
The Cross-Coupling Reaction: Optimization of the palladium-catalyzed C-C bond formation.
Below is a visual representation of the general synthetic workflow we will be discussing.
Figure 1: Proposed synthetic workflow for this compound.
Troubleshooting Guide & FAQs
Part 1: Synthesis of Key Intermediates
Question 1: I am observing low yields and side products during the synthesis of the N-methyl-tetrahydropyridine boronic acid pinacol ester. What are the likely causes and how can I optimize this step?
The synthesis of N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a multi-step process, with each step presenting its own challenges. A common route starts from N-Boc-4-piperidone.
-
Step 1: Formation of the Vinyl Triflate.
-
Potential Issue: Incomplete conversion to the vinyl triflate from N-Boc-4-piperidone. This can be due to insufficiently strong bases or decomposition of the triflating agent.
-
Troubleshooting:
-
Base Selection: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to ensure complete enolate formation.
-
Temperature Control: Maintain a low temperature (typically -78 °C) during enolate formation and triflation to minimize side reactions.
-
Reagent Quality: Use freshly prepared or purchased triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) of high purity.
-
-
-
Step 2: Miyaura Borylation.
-
Potential Issue: Low yield in the palladium-catalyzed borylation of the vinyl triflate with bis(pinacolato)diboron.
-
Troubleshooting:
-
Catalyst and Ligand: A common and effective catalyst system is Pd(dppf)Cl₂.[1] The choice of ligand is crucial; dppf is often a good starting point for Suzuki-Miyaura couplings.[2]
-
Base: Use a suitable base such as potassium acetate (KOAc) to facilitate the catalytic cycle.
-
Solvent: Anhydrous 1,4-dioxane or toluene are common solvents for this reaction. Ensure the solvent is thoroughly deoxygenated to prevent catalyst deactivation.
-
-
-
Step 3: Boc Deprotection and N-Methylation.
-
Potential Issue: Incomplete Boc deprotection or over-methylation.
-
Troubleshooting:
-
Deprotection: Use standard conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM) for efficient Boc removal.
-
N-Methylation: Reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride is a mild and effective method for mono-methylation.[3] Alternatively, Eschweiler-Clarke conditions can be employed, but care must be taken to avoid side reactions.[3]
-
-
Question 2: My Fischer indole synthesis of 6-bromoindole is giving a low yield. How can I improve this?
While 6-bromoindole is commercially available, in-house synthesis via the Fischer indole reaction can be cost-effective. However, yields can be variable.[4]
-
Potential Issue: Inefficient cyclization or formation of regioisomeric byproducts.
-
Troubleshooting:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[4] Common choices include polyphosphoric acid (PPA), zinc chloride, or strong Brønsted acids like sulfuric acid. An empirical optimization of the acid may be necessary.
-
Reaction Temperature: The reaction often requires elevated temperatures to drive the[5][5]-sigmatropic rearrangement. Careful control of the temperature is necessary to avoid decomposition.
-
Starting Materials: Use high-purity 4-bromophenylhydrazine and the corresponding ketone or aldehyde.
-
Part 2: The Suzuki-Miyaura Cross-Coupling Reaction
Question 3: The final Suzuki-Miyaura coupling between my 6-bromoindole derivative and the tetrahydropyridine boronic ester is sluggish and gives a low yield. What parameters should I investigate?
This is the pivotal step in the synthesis, and its success hinges on several interconnected factors.
-
Potential Issue: Low catalytic activity, leading to incomplete conversion and the formation of side products like homocoupled species.
-
Troubleshooting:
-
Indole N-Protection: The free N-H of the indole can interfere with the palladium catalyst.[5] Protection with a suitable group like Boc, tosyl (Ts), or benzyl (Bn) is highly recommended to improve yield and consistency. The protecting group can be removed in the final step.
-
Catalyst and Ligand Selection:
-
Palladium Precursor: Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ are common choices.[6]
-
Ligand: The choice of phosphine ligand is critical. Electron-rich and bulky ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands can significantly improve the efficiency of the coupling with heteroaryl halides.[7] A screening of different ligands is often beneficial.
-
-
Base and Solvent System:
-
Base: A variety of bases can be used, with aqueous solutions of Na₂CO₃, K₂CO₃, or Cs₂CO₃ being common.[6] The choice of base can influence the rate of transmetalation.
-
Solvent: A two-phase system like 1,4-dioxane/water or toluene/water is typically employed. The solvent must be thoroughly deoxygenated.
-
-
Reaction Temperature: The reaction is typically heated, often between 80-110 °C. Microwave irradiation can sometimes accelerate the reaction and improve yields.
-
Purity of Reactants: Ensure both the 6-bromoindole derivative and the boronic ester are of high purity. Impurities can poison the catalyst.
-
Comparative Yields for Suzuki-Miyaura Coupling Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized for Heterocycles) | Expected Outcome with Condition B |
| Palladium Precursor | Pd(PPh₃)₄ | Pd₂(dba)₃ | Improved catalytic turnover |
| Ligand | PPh₃ | SPhos or XPhos | Enhanced oxidative addition and reductive elimination |
| Base | Na₂CO₃ (aq) | K₃PO₄ (aq) or Cs₂CO₃ (aq) | Faster transmetalation |
| Temperature | 80 °C | 100 °C or Microwave | Increased reaction rate |
| Indole Protection | None | Boc or Ts | Prevention of catalyst inhibition |
Question 4: I am observing significant amounts of debrominated indole and homocoupled tetrahydropyridine. How can I minimize these side reactions?
These side reactions are common in Suzuki-Miyaura couplings and indicate issues with the catalytic cycle.
Figure 2: Competing reactions in the Suzuki-Miyaura coupling.
-
Troubleshooting:
-
Thorough Degassing: Oxygen can lead to the oxidation of phosphine ligands and the formation of palladium black, which can promote side reactions. Degas the solvent and reaction mixture thoroughly with an inert gas like argon or nitrogen.
-
Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help stabilize the palladium catalyst and prevent decomposition.
-
Water Content: The amount of water in the reaction can be critical. While some water is necessary to dissolve the inorganic base, too much can lead to protodeborylation of the boronic ester. Experiment with the ratio of organic solvent to water.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to catalyst decomposition and an increase in side products. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine [8][9][10]
-
Step A: Synthesis of N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine.
-
To a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous THF at -78 °C, add LHMDS (1.1 equiv, 1.0 M in THF) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equiv) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the vinyl triflate.
-
-
Step B: Miyaura Borylation.
-
To a solution of the vinyl triflate (1.0 equiv) in 1,4-dioxane, add bis(pinacolato)diboron (1.2 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 80 °C for 12 hours.
-
Cool to room temperature, filter through Celite, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired boronic ester.
-
Protocol 2: Suzuki-Miyaura Coupling [6][11]
-
To a reaction vessel, add N-protected-6-bromoindole (1.0 equiv), N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.08 equiv), and K₃PO₄ (3.0 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction at 100 °C for 16 hours, or until TLC/LC-MS indicates completion.
-
Cool to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry over Na₂SO₄.
-
Concentrate and purify by flash chromatography to yield the coupled product.
-
If necessary, perform the deprotection of the indole nitrogen using appropriate conditions.
References
-
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. ORCA - Cardiff University. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health. [Link]
-
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. [Link]
-
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. National Institutes of Health. [Link]
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Optimization of Suzuki-Miyaura reaction. ResearchGate. [Link]
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride. Autech Scientific. [Link]
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Negishi coupling: an easy progress for C-C bond construction in total synthesis. PubMed. [Link]
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Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. ACS Publications. [Link]
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Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. National Institutes of Health. [Link]
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C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. ACS Publications. [Link]
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Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. MDPI. [Link]
-
Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Sci-Hub. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. [Link]
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Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. ACS Publications. [Link]
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Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. MDPI. [Link]
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Stille Coupling. Chemistry LibreTexts. [Link]
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Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
-
Fischer Indole Synthesis. ResearchGate. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. [Link]
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Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]
-
Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. ACS Publications. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
- Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester.
- Process of preparing purified aqueous indole solution.
-
4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). MDPI. [Link]
-
Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
methyl-e-2-4-4-4-5-5-tetramethyl-1-3-2-dioxaborolan-2-yl-but-3-en-1-yl-oxy-acetate. Chem-Space. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate. PubChem. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
THE STILLE REACTION, 38 YEARS LATER. SECAT. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. [Link]
-
Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation... ResearchGate. [Link]
-
C(6)–H Bond Functionalization of Indoles: A New Gate. ResearchGate. [Link]
-
Organic & Biomolecular Chemistry. ORCA - Cardiff University. [Link]
-
The kinetic analysis of the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase: Evidence for a novel mechanism of substrate inhibition. PubMed. [Link]
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- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support guide for 6-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole. This molecule, combining a substituted tetrahydropyridine ring with an indole scaffold, is of significant interest in medicinal chemistry and drug discovery programs. Its unique structure, however, presents specific stability challenges that can impact experimental reproducibility and data integrity.
This guide is designed to provide you, the researcher, with a foundational understanding of the inherent chemical liabilities of this compound. By anticipating potential stability issues, you can implement robust handling, storage, and analytical strategies to ensure the quality and reliability of your research. The insights provided herein are based on the well-established chemistry of the indole and tetrahydropyridine moieties.
Core Stability Profile
The structure of this compound contains two key heterocyclic systems, each with known reactivity patterns that constitute its primary stability liabilities.
-
1-Methyl-1,2,3,6-tetrahydropyridine Moiety : This is arguably the most significant liability. This structure is a close analog of the well-known pro-neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2][3] The tetrahydropyridine ring is susceptible to oxidation, which can occur both chemically (e.g., exposure to atmospheric oxygen) and enzymatically (e.g., by monoamine oxidases, MAO-B)[1][4][5]. This oxidation converts the tetrahydropyridine to a dihydropyridinium intermediate, and ultimately to a stable, charged pyridinium species.[2][5][6] This transformation dramatically alters the molecule's polarity, size, and biological properties.
-
Indole Moiety : The indole ring, particularly the electron-rich pyrrole portion, is prone to oxidation.[7] Exposure to air and light can lead to the formation of various colored byproducts, including oxindoles and oligomeric species.[8] This degradation can manifest as a visible change in the sample's appearance (e.g., turning yellow or red) and a loss of the parent compound.[8]
Understanding these two liabilities is critical for troubleshooting unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To maximize the shelf-life of the solid compound, it should be stored under conditions that minimize exposure to oxygen, light, and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or colder | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The tetrahydropyridine and indole moieties are susceptible to oxidation.[1][7][8] An inert atmosphere is crucial. |
| Light | Amber vial / Protect from light | Indole compounds can be photosensitive and may discolor or degrade upon exposure to light.[8] |
| Container | Tightly sealed, airtight container | Prevents ingress of atmospheric oxygen and moisture. |
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are often more susceptible to degradation than the solid material.
-
Solvent Choice: Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in certain degradation pathways. Ensure the solvent is of high purity and stored under an inert atmosphere.
-
Preparation: Prepare solutions under an inert gas stream (argon or nitrogen). Use glassware that has been oven-dried to remove residual moisture.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9] Repeatedly opening a stock solution container introduces fresh oxygen and moisture, accelerating degradation.
-
Best Practice: For the most sensitive experiments, prepare fresh solutions from solid material immediately before use.
Q3: My solid sample has turned from white to a yellowish-brown color. Is it still usable?
A3: Discoloration is a visual indicator of degradation, likely due to the oxidation of the indole ring.[8] While the bulk of the material may still be the parent compound, the presence of colored impurities signifies that a degradation process has begun. We strongly recommend re-analyzing the material by LC-MS and/or NMR to determine its purity before use. For sensitive biological assays, using a discolored sample is not advised as the impurities could have unintended biological activity or interfere with the assay.
Troubleshooting Guide
Issue 1: I see a new, more polar peak appearing in my HPLC/LC-MS analysis of an aged solution.
-
Probable Cause: This is a classic sign of the oxidation of the tetrahydropyridine ring to the corresponding pyridinium ion. The formation of the positively charged pyridinium species drastically increases the compound's polarity, causing it to elute much earlier on a reverse-phase HPLC column.
-
Diagnostic Steps:
-
Mass Spectrometry (MS) Analysis: Analyze the new peak by LC-MS. The pyridinium degradant will have a mass-to-charge ratio (m/z) that is 2 Daltons less than the protonated parent compound ([M-2H]⁺). This is because the overall oxidation from tetrahydropyridine to pyridinium involves the loss of two hydrogen atoms.
-
Forced Degradation: Intentionally degrade a small sample of the compound to confirm the identity of the peak. A mild oxidant like hydrogen peroxide can accelerate the formation of the pyridinium species, allowing you to confirm its retention time and mass. (See Protocol 1).
-
-
Corrective Actions:
Issue 2: My biological assay results are inconsistent from day to day.
-
Probable Cause: Inconsistent results are often linked to compound instability. If you are using a stock solution that is repeatedly warmed and cooled, or has been stored for an extended period, it is likely degrading. The concentration of the active parent compound is decreasing over time, leading to variable efficacy in your assays. The degradation products themselves might also interfere with the assay.
-
Diagnostic Steps:
-
Workflow Analysis: Review your solution preparation and handling workflow. Are you using single-use aliquots? Is the stock solution stored properly?
-
QC of Stock Solution: Before starting a new set of experiments, run a quick purity check (e.g., by HPLC) on an aliquot of your stock solution to confirm the concentration and integrity of the parent compound.
-
-
Corrective Actions:
-
Implement a strict "fresh solution" or "single-use aliquot" policy.
-
Always run a positive control with a freshly prepared standard of the compound to benchmark the activity of older solutions.
-
Quantify the concentration of your solutions via a method like UV-Vis spectroscopy or quantitative NMR (qNMR) if high accuracy is required.
-
Key Degradation Pathways
The primary stability concern is oxidation at two distinct sites on the molecule. Understanding these pathways is key to identifying degradants and mitigating their formation.
// Nodes Parent [label="6-(1-Methyl-1,2,3,6-tetrahydro-\npyridin-4-yl)-1H-indole\n(Parent Compound)", fillcolor="#F1F3F4"]; DHP [label="Dihydropyridinium Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Pyridinium [label="Pyridinium Metabolite\n(Highly Polar, [M-2H]⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IndoleOx [label="Indole Oxidation Products\n(e.g., Oxindoles, Dimers)\n(Often Colored)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Parent -> DHP [label="Oxidation [O]\n(Loss of 2e⁻, 1H⁺)"]; DHP -> Pyridinium [label="Oxidation [O]\n(Loss of 1H⁺)"]; Parent -> IndoleOx [label="Oxidation [O]\n(Air/Light)", style=dashed]; }
Caption: Major oxidative degradation pathways.Experimental Protocols
Protocol 1: Rapid Forced Oxidation for Degradant Identification
This protocol helps to rapidly generate the primary pyridinium degradant for use as an analytical marker.
-
Preparation: Dissolve ~1 mg of the parent compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Stress Condition: Add 100 µL of 3% hydrogen peroxide (H₂O₂) to the solution.
-
Incubation: Loosely cap the vial and let it stand at room temperature for 2-4 hours. Monitor the reaction by HPLC every hour.
-
Analysis: Inject the stressed sample into the LC-MS. The peak for the pyridinium species ([M-2H]⁺) should be significantly enhanced. This confirms the identity of the more polar peak observed during routine analysis.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of sodium bisulfite solution.
Protocol 2: Standard Handling Procedure for Air-Sensitive Solutions
This protocol ensures minimal exposure to atmospheric oxygen during solution handling.
-
Preparation: Assemble all necessary items: a vial of the solid compound, a bottle of anhydrous solvent (e.g., in a Sure/Seal™ bottle), dry glassware, and sterile syringes and needles.[11]
-
Inert Atmosphere: Create an inert atmosphere in the vial containing the solid compound by gently flushing it with argon or nitrogen gas using a needle connected to a gas line and a second needle as an outlet.
-
Solvent Transfer: Using a clean, dry syringe, pierce the septum of the anhydrous solvent bottle and withdraw the required volume.
-
Dissolution: Quickly inject the solvent into the vial containing the solid compound. The inert gas pressure should be slightly positive. Gently swirl to dissolve.
-
Aliquoting & Storage: If preparing a stock solution, use a syringe to immediately transfer the solution into smaller, single-use vials that have also been flushed with inert gas. Seal these vials tightly and store them at -20°C or below.
Summary of Potential Degradants for LC-MS Analysis
| Degradation Pathway | Potential Product | Expected Mass Change | Notes |
| Tetrahydropyridine Oxidation | Dihydropyridinium Intermediate | -1 Da from [M+H]⁺ | Unstable intermediate, may not be observed. |
| Tetrahydropyridine Oxidation | Pyridinium Species | -2 Da from [M+H]⁺ | Stable, highly polar end-product. Primary marker of this degradation pathway.[2] |
| Indole Ring Oxidation | Mono-hydroxylated Indole | +16 Da from [M+H]⁺ | Oxidation can occur at various positions on the indole ring. |
| Indole Ring Oxidation | Oxindole Formation | +16 Da from [M+H]⁺ | A common oxidative degradation product of indoles. |
References
-
VTechWorks. (2025). Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. Retrieved from VTechWorks Institutional Repository. [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from Wikipedia. [Link]
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ACS Publications. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. The Journal of Organic Chemistry. [Link]
-
PubMed. (1987). Oxidation of analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by monoamine oxidases A and B and the inhibition of monoamine oxidases by the oxidation products. Journal of Neurochemistry. [Link]
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MDPI. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules. [Link]
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National Center for Biotechnology Information. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. [Link]
-
ResearchGate. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Indole. PubChem Compound Database. [Link]
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Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from Fisher Scientific. [Link]
-
RSC Publishing. (2023). Divergence in C–H alkylation of indoles under Mn catalysis. Chemical Science. [Link]
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National Center for Biotechnology Information. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
National Center for Biotechnology Information. (2019). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. [Link]
-
ACS Publications. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. [Link]
-
DergiPark. (2016). Electrochemical Detection of Antioxidant Activities of 1,4-Dihydropyridine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Auctores Publishing. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports. [Link]
-
ResearchGate. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from ResearchGate. [Link]
-
PubMed. (1995). Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. Chemical Research in Toxicology. [Link]
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Wikipedia. (n.d.). Tetrahydropyridine. Retrieved from Wikipedia. [Link]
-
ACS Publications. (1995). Studies on the 1-methyl-4-phenyl-2,3-dihydropyridinium species 2,3-MPDP+, the monoamine oxidase catalyzed oxidation product of the nitrostriatal toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Journal of Medicinal Chemistry. [Link]
-
YouTube. (2018). 21 Chemical Reactions of Indole. All 'Bout Chemistry. [Link]
-
YouTube. (2024). Forced degradation study in pharmaceutical industry l Stress testing in Pharma company. Pharma Educare. [Link]
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MDPI. (2022). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Retrieved from ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. [Link]
-
ResearchGate. (2020). Synthesis of Tetrahydropyridine Derivatives through a Reaction of 1,6-Enynes, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2022). (PDF) Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Heterocyclic compound. Retrieved from Wikipedia. [Link]
-
MDPI. (2022). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods. [Link]
-
SciSpace by Typeset. (2016). Forced Degradation Studies. Retrieved from SciSpace. [Link]
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Overcoming solubility problems with 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE
Technical Support Center: 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE
Welcome to the technical support resource for 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to address and overcome the common yet critical challenge of this compound's solubility. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Compound Profile & Inherent Solubility Challenges
6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound featuring a bicyclic indole core linked to a tetrahydropyridine moiety. This structure is common in medicinal chemistry and drug discovery due to the versatile biological activities of indole derivatives.[1][2][3][4] However, the fusion of a largely planar, hydrophobic indole ring system with a basic nitrogen-containing group presents a classic solubility challenge: poor solubility in neutral aqueous media and a high propensity for precipitation upon buffer exchange.
Understanding the compound's physicochemical properties is the first step in troubleshooting. While experimental data for this specific isomer is not widely published, we can infer properties from its constituent parts and similar molecules.
| Property | Estimated Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₁₄H₁₆N₂ | - |
| Molecular Weight | 212.29 g/mol | Moderate molecular weight. |
| Structure | Indole + Tetrahydropyridine | The indole group is hydrophobic; the tetrahydropyridine contains a basic tertiary amine. |
| Predicted logP | ~2.0 - 3.0 | Indicates moderate lipophilicity, suggesting poor intrinsic water solubility. |
| Key Functional Groups | Indole N-H (weakly acidic), Tertiary Amine (basic) | The tertiary amine is the key to pH-dependent solubility manipulation. |
Frequently Asked Questions (FAQs) & Quick Troubleshooting
Q1: My compound is insoluble in my aqueous assay buffer (e.g., PBS pH 7.4). What is the first thing I should try?
Answer: The primary reason for insolubility in neutral aqueous buffers is the compound's low intrinsic water solubility and the uncharged state of the tertiary amine on the tetrahydropyridine ring.
Your first and most effective step is to lower the pH. The tertiary amine has a pKa estimated to be in the range of 8.0-9.0. By preparing your buffer at a pH at least 1-2 units below the pKa (e.g., pH 4.0-6.0), the amine becomes protonated. This positive charge dramatically increases the molecule's polarity and its affinity for water, thereby increasing solubility.
Q2: What is the best organic solvent to prepare a high-concentration stock solution?
Answer: For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Its high polarity and aprotic nature are effective at dissolving a wide range of organic molecules.[5] Most researchers can achieve concentrations of ≥10 mM in DMSO.
Causality: DMSO is an excellent hydrogen bond acceptor and has a large dipole moment, allowing it to effectively solvate both the hydrophobic indole ring and the polar amine group, overcoming the crystal lattice energy of the solid compound.
-
Pro-Tip: Always use anhydrous, research-grade DMSO to avoid introducing water, which can lower the maximum achievable concentration. Store the resulting stock solution at -20°C or -80°C, aliquoted to minimize freeze-thaw cycles.
Q3: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture media. How can I fix this?
Answer: This is a common problem known as "antisolvent precipitation." It occurs because the highly soluble environment of the DMSO stock is rapidly changed to a poorly soluble aqueous environment.
Solutions:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%, and ideally <0.1%) as it can be toxic to cells and can still affect compound solubility.
-
Acidify the Aqueous Medium: As mentioned in Q1, ensure your final aqueous medium is at a pH where the compound remains charged and soluble.
-
Use a Surfactant or Co-solvent: For challenging in vitro assays, consider including a low concentration of a non-ionic surfactant like Polysorbate 20 (Tween-20) or Polysorbate 80 (Tween-80) at 0.01-0.1% in the final buffer.[5] These form micelles that can encapsulate the hydrophobic parts of the molecule, keeping it in solution.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution, potentially into an intermediate buffer that contains some co-solvent (like PEG300) before the final dilution into the fully aqueous medium.[5]
In-Depth Technical Guides & Protocols
Guide 1: Systematic Approach to Solubility Optimization
This workflow provides a logical progression from initial solvent screening to preparing a final, stable solution for your experiment.
Caption: Decision tree for selecting a formulation strategy.
References
-
3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
1-Methyl-1,2,3,6-tetrahydropyridine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Lakshmipriya, M., Kokilambigai, S., & Ilango, K. (2023). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 10(1), 57–66. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2023). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2293. Retrieved from [Link]
-
Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Retrieved from [Link]
-
Saleem, M., et al. (2019). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). Recent Advances in Natural Products Analysis. Retrieved from [Link]
-
Chavda, V. P., et al. (2010). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmaceutical Investigation, 40(4), 247-260. Retrieved from [Link]
-
Kumar, A., et al. (2023). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-15. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Liu, Z., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Journal of Chromatographic Science, 51(7), 624-631. Retrieved from [Link]
-
Gupta, A., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 10(3), 164-174. Retrieved from [Link]
-
Liu, Z., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Retrieved from [Link]
-
Singh, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114457. Retrieved from [Link]
-
Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (n.d.). Bentham Science. Retrieved January 23, 2026, from [Link]
-
Godse, S. Z., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 3(4). Retrieved from [Link]
-
Li, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Journal of Natural Products, 84(12), 3128-3136. Retrieved from [Link]
-
1-methyl indole. (n.d.). The Good Scents Company. Retrieved January 23, 2026, from [Link]
-
Chemical Properties of Pterin-6-carboxylic acid. (n.d.). Cheméo. Retrieved January 23, 2026, from [Link]
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Technical Support Center: Navigating Assay Interference with 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE
Welcome to the technical support guide for researchers utilizing 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding potential assay interference with this and structurally related indole compounds. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and reliability of your experimental data.
Introduction to the Challenge
This compound is a member of the indole and tetrahydropyridine families of compounds, which are prevalent scaffolds in drug discovery due to their diverse biological activities.[1][2] However, like many small molecules, these structures can sometimes interact with assay components in unintended ways, leading to misleading results.[3] This guide will walk you through identifying and mitigating these "off-target" effects, often referred to as assay artifacts or interference.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during screening and follow-up studies. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to diagnose and resolve the problem.
Question 1: "My fluorescence-based assay shows a strong 'hit' with the compound, but the dose-response curve is atypical or non-saturating. What could be happening?"
This is a classic sign of potential assay interference, rather than genuine biological activity. The two most likely culprits are compound autofluorescence or fluorescence quenching.[4]
Underlying Causes:
-
Compound Autofluorescence: The indole moiety, in particular, is known for its intrinsic fluorescent properties. Your compound might be fluorescing at the same wavelength as your assay's reporter fluorophore, leading to an artificially high signal.[5] This is especially common in assays using blue or green fluorophores.[4][5]
-
Fluorescence Quenching: Conversely, the compound might be absorbing light at the excitation or emission wavelength of your fluorophore, causing a decrease in the detected signal (quenching). This can lead to false negatives or unusually shaped inhibition curves.[4]
Troubleshooting Workflow:
-
Spectral Scanning of the Compound: The first and most critical step is to characterize the optical properties of your compound.
-
Run Control Experiments: To isolate the source of the interference, run the following controls.
-
Implement a Counter-Screen: A well-designed counter-screen can help differentiate true hits from artifacts.[6]
Detailed Protocol 1: Spectral Scanning
Objective: To determine the intrinsic absorbance and fluorescence properties of this compound.
Materials:
-
Your test compound
-
Assay buffer
-
Spectrophotometer capable of absorbance scans
-
Fluorometer capable of excitation and emission scans
-
Microplates (black for fluorescence, clear for absorbance) compatible with your readers
Procedure:
-
Prepare a dilution series of your compound in the assay buffer, starting from the highest concentration used in your primary assay.
-
Absorbance Scan:
-
Dispense the dilutions into a clear microplate.
-
Scan the absorbance of each concentration across a broad wavelength range (e.g., 250-700 nm).
-
Analysis: Look for absorbance peaks that overlap with the excitation or emission wavelengths of your assay's fluorophore.
-
-
Fluorescence Scan:
-
Dispense the dilutions into a black microplate.
-
Excitation Scan: Set the emission wavelength to that of your assay's fluorophore and scan a range of excitation wavelengths.
-
Emission Scan: Set the excitation wavelength to that of your assay's fluorophore and scan a range of emission wavelengths.
-
Analysis: Significant signal in these scans indicates compound autofluorescence.
-
Data Summary: Interpreting Spectral Scans
| Observation | Potential Interference Mechanism | Next Steps |
| High absorbance at assay excitation/emission wavelengths | Fluorescence Quenching / Inner Filter Effect | Run quenching controls; consider red-shifted fluorophores.[4] |
| High fluorescence at assay excitation/emission wavelengths | Compound Autofluorescence | Run autofluorescence controls; use a different detection technology.[7] |
| No significant absorbance or fluorescence | Interference is less likely to be optical. | Investigate other mechanisms (reactivity, aggregation). |
Question 2: "I've ruled out optical interference, but my compound still shows activity in multiple, unrelated assays. How do I investigate this promiscuity?"
If a compound appears active against a wide range of targets, it may be acting through a non-specific mechanism, such as chemical reactivity or aggregation.[8]
Underlying Causes:
-
Chemical Reactivity: The compound may contain electrophilic or redox-active moieties that can covalently modify proteins or react with assay reagents.[9] For instance, some compounds can react with cysteine residues in enzymes.[9]
-
Colloidal Aggregation: At higher concentrations, some small molecules form aggregates that can sequester and denature proteins, leading to non-specific inhibition.[10] This is a common cause of false positives in biochemical screens.
Troubleshooting Workflow:
-
Assess Chemical Reactivity: Perform experiments to test for non-specific covalent modification.
-
Test for Aggregation: Run assays to determine if the compound forms aggregates under your experimental conditions.
-
Utilize Orthogonal Assays: Confirm your initial findings with an assay that has a different detection method and mechanism.[7]
Detailed Protocol 2: Aggregation Counter-Screen
Objective: To determine if this compound is acting as a colloidal aggregator.
Materials:
-
Your test compound
-
Primary assay reagents
-
Non-ionic detergent (e.g., Triton X-100)
-
Dynamic Light Scattering (DLS) instrument (if available)
Procedure:
-
Detergent-Based Assay:
-
Repeat your primary assay with the addition of a low concentration (e.g., 0.01-0.1%) of Triton X-100 to the assay buffer.
-
Analysis: If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is likely an aggregator.[10] Detergents prevent the formation of these aggregates.
-
-
Dynamic Light Scattering (DLS):
-
Prepare the compound at various concentrations in your assay buffer.
-
Analyze the samples using a DLS instrument.
-
Analysis: The presence of particles in the nanometer to micrometer range is indicative of aggregation.[10]
-
Visualization of the Troubleshooting Cascade
The following diagram illustrates a logical workflow for identifying and mitigating assay interference.
Caption: A decision tree for troubleshooting potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is an orthogonal assay and why is it important? An orthogonal assay is a follow-up test that measures the same biological endpoint as your primary screen but uses a different technology or principle.[7] For example, if your primary screen was a fluorescence intensity-based enzymatic assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to measure direct binding to the enzyme. This is crucial because if a compound is a true "hit," it should show activity across different platforms. Conversely, an artifact is often specific to a particular assay technology.[11]
Q2: My compound is redox-active. What kind of interference should I expect? Redox-active compounds can interfere with assays by chemically altering assay components.[9] For example, they can reduce or oxidize reporter molecules, leading to false signals. A common example is interference with assays that use resazurin (AlamarBlue), where the compound can directly reduce resazurin to the fluorescent resorufin. To mitigate this, you can add a reducing agent like DTT to your buffer, which can act as a scavenger for reactive compounds.[9]
Q3: Can the purity of my compound affect assay results? Absolutely. Impurities can have their own biological or interfering activities. It is essential to confirm the purity of your compound, typically by LC-MS and NMR, before extensive biological characterization. An impurity could be the source of the observed activity or interference.
Q4: Are there any computational tools to predict potential assay interference? Yes, several computational tools and filters are available to flag compounds with substructures known to be associated with assay interference.[9] These are often referred to as PAINS (Pan-Assay Interference Compounds) filters. While these tools are useful for prioritizing compounds, they should not be used to definitively exclude compounds without experimental validation, as not all compounds containing a PAINS substructure are problematic.
Q5: How can I minimize the chances of encountering assay interference from the start? Proactive measures during assay development can save significant time and resources. Consider the following:
-
Fluorophore Selection: Whenever possible, use red-shifted fluorophores, as fewer library compounds tend to fluoresce in this region of the spectrum.[4]
-
Assay Miniaturization: High-throughput screening often uses miniaturized assays. Be aware of potential issues like the "edge effect," where evaporation from the outer wells of a microplate can concentrate your compound and lead to artifacts.[12]
-
Control Compounds: Always include appropriate positive and negative control compounds in your assays to ensure they are performing as expected.[13]
By systematically applying these troubleshooting strategies and control experiments, researchers can confidently distinguish genuine biological activity from assay artifacts, ensuring the integrity of their findings when working with this compound and other novel compounds.
References
-
Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. [Link]
-
Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link]
-
Gerstbrein, B., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
-
Chen, Y. H., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences. [Link]
-
Lopes, J. F., et al. (2022). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem. [Link]
-
Slassi, A., et al. (2001). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]
-
Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information. [Link]
-
Lee, K., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie. [Link]
-
Zhang, X., et al. (2010). Design, Synthesis, and Evaluation of Indole Compounds as Novel Inhibitors Targeting Gp41. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Tackling assay interference associated with small molecules | Request PDF. [Link]
-
PubChem. (n.d.). 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole. [Link]
-
PubChem. (n.d.). 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole. [Link]
-
ResearchGate. (n.d.). Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro. [Link]
-
Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
ResearchGate. (n.d.). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays | Request PDF. [Link]
-
MDPI. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
-
PAASP Network. (2019). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. [Link]
-
Wang, J. (2022). How to design experiments: control the controllables. YouTube. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link]
-
ResearchGate. (n.d.). Interference with Fluorescence and Absorbance | Request PDF. [Link]
-
Royal Society of Chemistry. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]
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MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
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- 3. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 6. sygnaturediscovery.com [sygnaturediscovery.com]
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- 8. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of 6-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. This valuable intermediate is crucial in the development of various therapeutic agents. This guide is designed to offer practical, in-depth solutions to challenges that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole?
Two primary retrosynthetic disconnections are commonly employed:
-
Route A: Fischer Indole Synthesis. This classical approach involves the reaction of (4-aminophenyl)hydrazine with 1-methyl-4-piperidone.
-
Route B: Palladium-Catalyzed Cross-Coupling. This modern approach typically involves coupling a 6-halo-1H-indole (e.g., 6-bromo-1H-indole) with an organometallic derivative of 1-methyl-1,2,3,6-tetrahydropyridine, such as a boronic acid or ester (Suzuki coupling), an organotin reagent (Stille coupling), or directly with the olefin (Heck coupling).
Q2: My overall yield is low. What are the general factors I should investigate?
Low yields can often be attributed to several factors, regardless of the synthetic route:
-
Purity of Starting Materials: Ensure the purity of your starting materials, as contaminants can lead to significant side reactions.
-
Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent are critical and often require optimization.
-
Atmosphere: For oxygen- and moisture-sensitive reactions, such as palladium-catalyzed couplings, ensure all reagents and solvents are appropriately dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Purification Method: The choice of purification technique (e.g., column chromatography, crystallization) can significantly impact the isolated yield. Ensure the chosen method is suitable for separating the desired product from the likely byproducts.
Troubleshooting Guide by Synthetic Route
Route A: Fischer Indole Synthesis
The Fischer indole synthesis is a robust method but can be prone to specific side reactions.[1]
Problem 1: Formation of Isomeric Byproducts.
Q: I am observing multiple indole products in my reaction mixture. What are they, and how can I avoid them?
A: The Fischer indole synthesis can sometimes yield "abnormal" or isomeric indole products, especially with substituted hydrazines.[2] In the synthesis of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole from (4-aminophenyl)hydrazine, you might encounter the formation of the 4-substituted isomer, 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Causality: The formation of isomeric products is often influenced by the acid catalyst and the reaction temperature. The key[3][3]-sigmatropic rearrangement step can proceed through different pathways, leading to regioisomers.[4]
Mitigation Strategies:
-
Optimize Acid Catalyst: The choice of Brønsted or Lewis acid can influence the regioselectivity.[1] Experiment with different acids such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or milder acids like acetic acid to find the optimal conditions for the desired isomer.
-
Temperature Control: Carefully control the reaction temperature. Higher temperatures can sometimes lead to less selective reactions.
-
Stepwise Approach: Consider a two-step process where the hydrazone is first formed and isolated, and then subjected to cyclization under optimized conditions.
Problem 2: Incomplete Reaction or Low Conversion.
Q: My reaction is sluggish, and I have a significant amount of unreacted starting material. How can I improve the conversion?
A: Incomplete conversion in a Fischer indole synthesis can be due to several factors.[5]
Causality: Insufficient acid strength, low reaction temperature, or steric hindrance can impede the reaction. The initial formation of the hydrazone and the subsequent cyclization are both acid-catalyzed.
Mitigation Strategies:
-
Increase Catalyst Loading: A modest increase in the amount of acid catalyst can sometimes drive the reaction to completion.
-
Stronger Acid: If using a weak acid, consider switching to a stronger one like PPA or methanesulfonic acid.
-
Higher Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. Microwave-assisted synthesis can also be an effective way to increase the reaction rate.[6]
Route B: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are powerful tools for C-C bond formation but are sensitive to reaction conditions and can generate specific byproducts.[7]
Problem 3: Homocoupling of Starting Materials.
Q: I am observing significant amounts of byproducts corresponding to the dimerization of my starting materials. Why is this happening?
A: Homocoupling is a common side reaction in many cross-coupling reactions, including Suzuki and Stille couplings.
Causality: This typically occurs when the transmetalation step is slow relative to other processes in the catalytic cycle. It can be promoted by the presence of oxygen or suboptimal catalyst-to-ligand ratios.
Mitigation Strategies:
-
Degas Solvents Thoroughly: Oxygen can promote homocoupling. Ensure all solvents are rigorously degassed prior to use.
-
Optimize Ligand: The choice of phosphine ligand is crucial. For Suzuki couplings, ligands like SPhos or XPhos can be effective in promoting the desired cross-coupling over homocoupling.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the tetrahydropyridine coupling partner.
Problem 4: Protodeborylation or Protodestannylation.
Q: My starting boronic acid/ester or stannane is being consumed, but I am not seeing the desired product. Instead, I am isolating the starting 6-halo-1H-indole. What is happening?
A: This is likely due to protodeborylation (for Suzuki) or protodestannylation (for Stille), where the organometallic group is replaced by a hydrogen atom.
Causality: This side reaction is often caused by the presence of water or other protic sources in the reaction mixture, especially under basic conditions.
Mitigation Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
-
Choice of Base: For Suzuki couplings, a non-aqueous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over aqueous bases.[8]
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of these side reactions.
Problem 5: Isomerization of the Tetrahydropyridine Double Bond.
Q: I am isolating an isomer where the double bond in the tetrahydropyridine ring has shifted. How can I prevent this?
A: Double bond migration in the tetrahydropyridine ring can occur, particularly in Heck-type reactions.
Causality: This isomerization can be catalyzed by the palladium catalyst, especially if palladium hydride species are formed during the reaction.
Mitigation Strategies:
-
Choice of Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting isomerization. Screening different catalyst/ligand combinations may be necessary.
-
Additives: The addition of certain additives, such as silver salts in some Heck reactions, can sometimes suppress isomerization.
-
Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of isomerization.
Summary of Potential Byproducts and Their Characteristics
| Byproduct | Plausible Route of Formation | Molecular Weight ( g/mol ) | Distinguishing Features |
| 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Fischer Indole Synthesis | 212.29 | Isomer of the desired product, may have a different retention time in chromatography. |
| 6,6'-Biindole | Palladium-Catalyzed Cross-Coupling | 232.28 | Dimer of the indole starting material. |
| 1,1'-Dimethyl-1,1',2,2',3,3',6,6'-octahydro-4,4'-bipyridine | Palladium-Catalyzed Cross-Coupling | 218.35 | Dimer of the tetrahydropyridine coupling partner. |
| 1H-Indole | Palladium-Catalyzed Cross-Coupling | 117.15 | Product of dehalogenation of the starting 6-halo-1H-indole. |
| 1-Methyl-1,2,3,4-tetrahydropyridine | Palladium-Catalyzed Cross-Coupling | 97.16 | Isomer of the tetrahydropyridine starting material. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dried flask under an inert atmosphere, add 6-bromo-1H-indole (1.0 eq), 1-methyl-1,2,3,6-tetrahydropyridin-4-ylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Add a degassed solvent system, for example, a mixture of dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Indole Synthesis
-
To a flask, add (4-aminophenyl)hydrazine hydrochloride (1.0 eq) and 1-methyl-4-piperidone (1.1 eq).
-
Add a suitable acid catalyst, such as polyphosphoric acid or a solution of sulfuric acid in ethanol.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and carefully quench by pouring it onto ice.
-
Basify the mixture with a suitable base (e.g., NaOH or NH₄OH) to a pH of 9-10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways
Fischer Indole Synthesis: Desired vs. Isomeric Product Formation
Caption: Fischer Indole Synthesis Pathways
Suzuki Coupling: Key Reactions
Caption: Suzuki Coupling Pathways
References
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-652.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106(7), 2875-2911.
- Taber, D. F.; Tirunahari, P. K. The Fischer Indole Synthesis. A Review. Tetrahedron2011, 67(38), 7195-7210.
- Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Mizoroki-Heck Reaction in the Synthesis of Heterocycles. Chem. Rev.2011, 111(3), PR1-PR20.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95(7), 2457-2483.
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986, 25(6), 508-524.
-
Why Do Some Fischer Indolizations Fail? J. Am. Chem. Soc.2011 , 133(13), 4895–4897. [Link][9][10]
-
Fischer Indole Synthesis - Organic Chemistry Portal. [Link][1]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Adv., 2023 , 13, 28556-28588. [Link][11]
-
Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B2004 , 80(8), 317-327. [Link][3]
-
Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives. Org. Lett.2016 , 18(15), 3758–3761. [Link][12][13]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link][7]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]
-
Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link][6]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link][8]
Sources
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives [organic-chemistry.org]
- 13. Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,2,3,4-Tetrahydropyridine synthesis [organic-chemistry.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE
Welcome to the dedicated technical support guide for the synthesis of 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. This resource is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of synthesizing this valuable heterocyclic scaffold. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during lab-scale and scale-up production.
Introduction: The Synthetic Challenge
The target molecule, 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is a key structural motif found in various pharmacologically active compounds, including potent 5-HT6 receptor agonists.[1] Its synthesis presents a convergence of challenges inherent to both indole and tetrahydropyridine chemistry. The primary hurdles in developing a robust and scalable synthesis often revolve around three core areas:
-
Regioselective Functionalization of the Indole Core: Directing functionalization to the C6 position of the indole's benzene ring can be challenging due to the inherent reactivity of the C2 and C3 positions on the pyrrole moiety.[2][3]
-
Stability and Handling of Intermediates: Tetrahydropyridine derivatives, particularly the enamine-like 1,2,3,6-isomer, can be sensitive to acidic conditions and oxidation.[4]
-
The Cross-Coupling Reaction: The efficiency of the key C-C bond-forming step is highly dependent on a multitude of factors, including catalyst selection, ligand choice, base, and solvent, which require careful optimization to minimize side reactions and maximize yield.
This guide is structured to deconstruct the synthesis into its principal stages, offering targeted advice for each.
Part 1: Synthesis of Key Precursors
A convergent synthetic strategy is typically the most efficient approach, involving the separate preparation of an indole precursor and a tetrahydropyridine precursor, followed by a final coupling step.
Diagram 1: Convergent Synthetic Strategy
Caption: A typical convergent route for the target molecule synthesis.
Frequently Asked Questions: Precursor Synthesis
Q1: Why is N-protection of the indole recommended for the coupling reaction?
A: While coupling can sometimes be achieved on an NH-free indole, protection serves several critical functions during scale-up. The indole N-H is acidic (pKa ≈ 17) and can interfere with organometallic reagents or act as a ligand for the metal catalyst, potentially deactivating it. Furthermore, strong bases used in coupling reactions can deprotonate the N-H, leading to solubility issues and side reactions. Common protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl) are robust to coupling conditions but are readily cleaved post-coupling.
Q2: What is the most reliable method to synthesize the tetrahydropyridine boronic ester?
A: The most common and scalable route starts from commercially available 1-methyl-4-piperidone. The ketone is converted to its vinyl triflate, which then undergoes a palladium-catalyzed Miyaura borylation with a boron source like bis(pinacolato)diboron (B₂pin₂). This method provides the desired 1,2,3,6-tetrahydropyridine isomer with the boronic ester at the C4 position, ready for Suzuki coupling.
Q3: My 1-methyl-1,2,3,6-tetrahydropyridine intermediate seems to be degrading upon storage. Why is this happening and how can I prevent it?
A: The double bond in 1,2,3,6-tetrahydropyridine makes it an enamine derivative, which is susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic contaminants. For storage, it is best to keep the compound as a stable salt (e.g., hydrochloride) or as its boronic ester derivative under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C). Always use freshly purified material for the best results in subsequent steps.
Part 2: The Suzuki-Miyaura Cross-Coupling Step
This palladium-catalyzed reaction is the cornerstone of the synthesis, forming the crucial C-C bond between the indole C6 and the tetrahydropyridine C4 positions. Success hinges on the careful orchestration of multiple components.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Troubleshooting Guide: The Coupling Reaction
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Catalyst Inactivity: Pd(0) catalyst was oxidized or the precatalyst was not properly activated. 2. Poor Reagent Quality: One or both coupling partners are impure. 3. Incorrect Base: The base is too weak, insoluble, or not anhydrous (if required). | 1. Use a fresh batch of catalyst. Consider using a pre-formed, air-stable Pd(II) precatalyst with a phosphine ligand (e.g., Pd(dppf)Cl₂, XPhos Pd G3). Purge the reaction vessel thoroughly with an inert gas. 2. Verify the purity of the indole halide and the tetrahydropyridine boronic ester by ¹H NMR and LC-MS. Re-purify if necessary. 3. Switch to a stronger or more soluble base. For challenging couplings, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate. Use anhydrous solvents. |
| Significant Homocoupling of Boronic Ester | 1. Slow Transmetalation: The transfer of the organic group from boron to palladium is slower than the side reaction. 2. Presence of Oxygen: Trace oxygen can promote oxidative homocoupling. | 1. Increase the temperature moderately (e.g., from 80°C to 100°C). Ensure the base is sufficiently strong and soluble. 2. Thoroughly degas all solvents and reagents by sparging with argon or nitrogen for at least 30 minutes before use. Maintain a positive pressure of inert gas throughout the reaction. |
| Debromination of Indole Starting Material | 1. Proto-dehalogenation: A common side reaction, especially with electron-rich indoles. 2. Excessive Reaction Time/Temperature: Harsh conditions can promote this pathway. | 1. Use a milder base. Add a small amount of a sacrificial proton scavenger. Ensure strictly anhydrous conditions. 2. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Screen for lower effective temperatures. |
| Formation of an Unidentified, Polar Byproduct | 1. Borylation of Indole N-H: If the indole is unprotected, the boronic ester can react at the nitrogen. 2. Hydrolysis of Boronic Ester: Water in the reaction mixture can hydrolyze the boronic ester to the less reactive boronic acid, which can form polar trimers (boroxines). | 1. Protect the indole nitrogen prior to the coupling reaction (see FAQ Q1). 2. Use anhydrous solvents and reagents. If using a boronic acid, ensure it is of high quality and free of boroxine. |
Part 3: Experimental Protocol & Data
Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1-(SEM)-1H-indole with 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
6-Bromo-1-(SEM)-1H-indole (1.0 eq)
-
1-Methyl-4-(pinacolato)boron-1,2,3,6-tetrahydropyridine (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1-(SEM)-1H-indole, the tetrahydropyridine boronic ester, and cesium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a 10:1 dioxane:water solvent mixture (e.g., 10 mL dioxane, 1 mL water). The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the protected product. The SEM group can then be removed under standard acidic conditions (e.g., TBAF or dilute HCl) to afford the final product.
Table 1: Comparison of Typical Suzuki Coupling Conditions
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ (5%) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 40-60% | Classical conditions; may suffer from catalyst deactivation and lower yields. |
| Pd(OAc)₂ (3%) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75-90% | SPhos is a bulky, electron-rich ligand often effective for challenging couplings.[5] |
| Pd(dppf)Cl₂ (3%) | dppf | Cs₂CO₃ | Dioxane/H₂O | 90 | 80-95% | A robust and reliable system for a wide range of substrates.[6] |
| XPhos Pd G3 (2%) | XPhos | K₃PO₄ | 2-MeTHF | 80 | 85-98% | A modern, highly active precatalyst that often works at lower temperatures and loadings. |
Part 4: Final Troubleshooting and Scale-Up Considerations
Diagram 3: Troubleshooting Low Product Purity
Caption: Decision tree for addressing low product purity post-purification.
Scale-Up FAQs
Q4: We are seeing poor reproducibility on a larger scale. What are the most common culprits?
A: The most frequent issues when scaling up palladium-catalyzed reactions are inefficient mixing and poor heat transfer. Ensure your reactor has adequate agitation to keep the heterogeneous mixture (especially with inorganic bases) well-suspended. Hot spots can lead to thermal decomposition of reagents or the product. A controlled, jacketed reactor is essential. Additionally, ensure that the inert atmosphere is maintained effectively throughout the entire process, as even small oxygen leaks can be detrimental on a larger scale.
Q5: The final purification by silica gel chromatography is not economical for our scale. What are the alternatives?
A: For large-scale purification, crystallization is the most desirable method. Screen various solvent/anti-solvent systems to find conditions that allow your final product to crystallize while leaving impurities in the mother liquor. Another powerful technique is salt formation. The basic nitrogen on the tetrahydropyridine ring allows for the formation of salts (e.g., hydrochloride, tartrate, citrate). Often, a specific salt will have excellent crystalline properties, providing a highly effective method for purification and handling of the final active pharmaceutical ingredient (API).
References
- Mehrabi, H., & Mohebbi, S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances.
-
Wikipedia. (n.d.). Tetrahydropyridine. Retrieved from [Link]
-
Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron. Available at: [Link]
-
Krasavin, M., et al. (2018). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic & Biomolecular Chemistry. Available at: [Link]
-
Couto, I., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]
-
Yan, L., et al. (2020). Fischer indole synthesis – Knowledge and References. Journal of Coordination Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines. Retrieved from [Link]
-
Kou, K. G. M., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Butler, M. F., et al. (2001). Genipin as an Effective Crosslinker for High-Performance and Flexible Direct-Printed Bioelectrodes. Journal of Materials Chemistry B. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules. Available at: [Link]
-
Timofeev, E., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]
-
Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. Available at: [Link]
-
Slassi, A., et al. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Suzenet, F., et al. (2014). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Maji, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. Available at: [Link]
-
O'Hara, F., et al. (2013). Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole. Angewandte Chemie International Edition. Available at: [Link]
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Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. Available at: [Link]
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Validation & Comparative
Navigating the Selectivity Maze: A Comparative Guide to the Cross-Reactivity of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE
In the landscape of modern drug discovery, particularly within neuroscience, the quest for target specificity is paramount. The promiscuity of a lead compound across multiple receptors can be a double-edged sword, either leading to unforeseen side effects or, serendipitously, to a beneficial polypharmacological profile. The compound at the center of our investigation, 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE, herein referred to as "Compound X," embodies a chemical scaffold with a high potential for such cross-reactivity.
This guide provides a comprehensive framework for characterizing the selectivity profile of Compound X. We will delve into the rationale behind selecting a panel of potential off-targets, present detailed experimental protocols for assessing binding and functional activity, and offer a comparative analysis against established reference compounds. Our approach is grounded in the structural alerts provided by the molecule itself: the indole nucleus, a hallmark of serotonin and related tryptamines, and the N-methyl-tetrahydropyridine moiety, a common feature in ligands targeting monoaminergic systems.[1][2] This structural composition strongly suggests a potential interaction with serotonin (5-HT) and dopamine (D) receptors, as well as monoamine oxidase (MAO) enzymes.[3][4][5]
The Rationale for a Focused Cross-Reactivity Panel
The tetrahydropyridine ring is a versatile scaffold found in numerous biologically active compounds, including dopamine-2 receptor agonists.[3] Similarly, the indole core is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with diverse pharmacological activities, including antipsychotic, and anticancer effects.[1] The combination of these two motifs in Compound X necessitates a thorough investigation of its activity at related monoaminergic targets to preemptively identify potential liabilities or novel therapeutic avenues.
Our investigation will therefore focus on a panel of receptors and enzymes where this scaffold has a high probability of interaction:
-
Serotonin (5-HT) Receptors: Due to the indole core, we will assess binding against a representative panel of 5-HT receptor subtypes, including those from the 5-HT1, 5-HT2, and other families. Cross-reactivity among 5-HT receptor subtypes is a well-documented phenomenon.
-
Dopamine (D) Receptors: The tetrahydropyridine moiety is a known pharmacophore for dopamine receptors. We will evaluate binding to D1-like and D2-like receptor families. It is not uncommon for dopaminergic ligands to also interact with 5-HT receptors.
-
Monoamine Oxidase (MAO) Enzymes: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-known MAO-B substrate, and other tetrahydropyridine derivatives can act as inhibitors of both MAO-A and MAO-B.[4] Given the structural similarity, assessing the inhibitory potential of Compound X against these enzymes is a critical step.
Experimental Workflow for Cross-Reactivity Profiling
A systematic, multi-tiered approach is essential for a robust cross-reactivity assessment. Our proposed workflow begins with broad, high-throughput binding assays to identify potential interactions, followed by more specific functional assays to characterize the nature of these interactions.
Sources
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- 5. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-(1-METHYL-1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE, a heterocyclic compound with potential biological activity. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment, grounded in established principles of chemical waste management.
Hazard Assessment and Characterization: Understanding the Risk Profile
Based on data from related structures, the following potential hazards should be assumed:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][4][5][6][7]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation.[1][4]
-
Aquatic Toxicity: Indole-containing compounds can be very toxic to aquatic life.
Therefore, this compound should be managed as a hazardous waste until proven otherwise by analytical testing.
Table 1: Hazard Profile of Structurally Related Compounds
| Compound | Key Hazards |
| Indole | Harmful if swallowed, toxic in contact with skin, causes serious eye irritation, very toxic to aquatic life.[2][3] |
| 1-Methylindole | May cause eye, skin, and respiratory tract irritation.[8] |
| 4-Methylpyridine | Flammable liquid and vapor, harmful if swallowed or inhaled, toxic in contact with skin, causes skin and eye irritation.[1] |
| 5-Cyano-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)indole | Harmful if swallowed, inhaled, or in contact with skin; causes skin and eye irritation.[5] |
Personal Protective Equipment (PPE): The First Line of Defense
Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form, including for disposal.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[9]
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with the chemical. Glass is generally preferred for organic compounds.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste addition.
-
Segregation:
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area (SAA) within the laboratory.[9]
Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound must comply with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]
Experimental Protocol for Disposal:
-
Initial Assessment: Quantify the amount of waste to be disposed of. This includes pure compound, contaminated materials (e.g., silica gel, filter paper), and solutions.
-
Waste Characterization: As a non-standard waste, it may require characterization by your institution's EHS office. Provide them with all available information on the compound and its synthesis.
-
Packaging for Pickup:
-
Ensure the waste container is clean on the outside and the label is legible.
-
Place the primary container in a secondary containment bin as an extra precaution against spills.[11]
-
-
Scheduling Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
-
Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal request. This is crucial for regulatory compliance.[12]
Diagram 1: Disposal Decision Workflow
A flowchart illustrating the decision-making process for the disposal of the target compound.
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.[3][6]
-
Collect and Dispose: Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Conclusion: Fostering a Culture of Safety
The responsible disposal of laboratory chemicals is not merely a regulatory hurdle but a fundamental aspect of scientific integrity and professional responsibility. For novel compounds like this compound, where complete hazard data is unavailable, a cautious and informed approach is paramount. By adhering to the principles of hazard assessment, proper handling, and compliant disposal, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental well-being.
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
